Dimethyl-nitrosoaniline
Description
BenchChem offers high-quality Dimethyl-nitrosoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl-nitrosoaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-methyl-N-(2-methylphenyl)nitrous amide |
InChI |
InChI=1S/C8H10N2O/c1-7-5-3-4-6-8(7)10(2)9-11/h3-6H,1-2H3 |
InChI Key |
MWHUIOFIRPAVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)N=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: UV-Vis Absorption Spectrum of p-Nitroso-N,N-dimethylaniline
The following is an in-depth technical guide on the UV-Vis absorption spectrum of p-nitroso-N,N-dimethylaniline.
Introduction & Chemical Identity
p-Nitroso-N,N-dimethylaniline (NDMA) , also known as 4-nitroso-N,N-dimethylaniline, is a prototypical donor-acceptor aromatic system. Its distinct spectral properties arise from the interplay between the strong electron-donating dimethylamino group [
For researchers in drug development and organic synthesis, NDMA is not merely a dye intermediate; it is a sensitive solvatochromic probe and a critical reagent in the colorimetric determination of phenols and platinum group metals.
Core Chemical Data
| Property | Detail |
| IUPAC Name | N,N-Dimethyl-4-nitrosoaniline |
| CAS Number | 138-89-6 |
| Molecular Formula | |
| Appearance | Dark green plates or leaflets (Solid) |
| Solubility | Soluble in alcohol, ether, benzene; Insoluble in water |
| Key Chromophore | Nitroso-arene conjugated with amine donor |
Electronic Structure & Spectral Characteristics[3]
The UV-Vis spectrum of NDMA is characterized by dual behavior: intense charge-transfer absorption in the near-UV/blue region and a weak, forbidden transition in the red region.
The Absorption Bands
The spectrum typically exhibits four distinct bands. The specific positions (
| Band Assignment | Log | Origin of Transition | |
| Band I (UV) | ~234 | 3.67 | Aromatic |
| Band II (UV) | ~273 | 3.82 | Aromatic |
| Band III (CT) | 400 – 440 | ~4.40 | Intramolecular Charge Transfer (ICT) : |
| Band IV (Vis) | 650 – 720 | ~1.5 - 2.0 | Forbidden |
Mechanistic Insight:
-
The Green Color: The solid appears dark green because the weak Band IV absorbs red light (~650–700 nm).
-
The CT Band (Band III): This is the most analytically significant band. It arises from the resonance interaction where the dimethylamino group donates electron density to the nitroso acceptor. This band is responsible for the intense yellow-orange color seen in dilute solutions or acidic conditions where the green band is overwhelmed or shifted.
Electronic Transitions Diagram
Caption: Energy diagram illustrating the dual transitions responsible for NDMA's spectral fingerprint. The ICT transition is the primary analytical handle.
Solvatochromism & Environmental Effects[4][5]
NDMA exhibits positive solvatochromism for its Charge Transfer (CT) band.
-
Mechanism: The excited state of the CT transition is highly dipolar (zwitterionic character:
). Polar solvents stabilize this excited state more than the ground state, lowering the energy gap. -
Result: As solvent polarity increases (e.g., Hexane
Ethanol), the CT band shifts to longer wavelengths (Red Shift).
Conversely, the weak
Solvent Shift Data (Approximation):
-
Non-polar (Hexane/Benzene): Green solution. CT band ~400 nm.
-
Polar (Alcohol/Water): Yellow/Orange solution (if dilute).[1] CT band shifts to ~420–440 nm.
Experimental Protocol: Accurate Spectral Measurement
To ensure data integrity (E-E-A-T), follow this self-validating protocol. NDMA is sensitive to pH and photodegradation.
Reagents & Preparation
-
Analyte: p-Nitroso-N,N-dimethylaniline (Recrystallized from ether/alcohol to remove tars).
-
Solvent: Spectroscopic grade Ethanol or Methanol.
-
Caution: NDMA is toxic and can cause methemoglobinemia.[2][3][4] Handle in a fume hood.
Measurement Workflow
Caption: Step-by-step workflow for acquiring a validated UV-Vis spectrum of NDMA.
Critical QC Checkpoints
-
pH Sensitivity: Ensure the solvent is neutral.
-
Acidic Shift: Addition of acid protonates the amine or nitroso group, bleaching the yellow/green color and shifting absorption to the UV (resembling nitrosobenzene).
-
Observation: If the solution turns pale yellow and loses the 440 nm band, the sample may be acidified.
-
-
Photostability: NDMA degrades under intense light.[5] Keep stock solutions in amber vials and measure immediately after dilution.
Applications in Drug Development & Assays
Palladium & Platinum Analysis
NDMA forms highly colored complexes with Pd(II) and Pt(II) salts.
-
Mechanism: The nitroso group coordinates to the metal center, causing a significant bathochromic shift and hyperchromic effect.
-
Usage: Used for trace detection of heavy metals in API (Active Pharmaceutical Ingredient) synthesis.
Transnitrosation Reagents
In drug synthesis, NDMA acts as a mild nitrosating agent. The UV spectrum is used to monitor the consumption of NDMA as it transfers the
References
-
PubChem. N,N-dimethyl-4-nitrosoaniline | C8H10N2O.[6] National Library of Medicine. Available at: [Link][6]
-
NIST Chemistry WebBook. Benzenamine, N,N-dimethyl-4-nitroso- UV/Visible Spectrum. National Institute of Standards and Technology. Available at: [Link]
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.
-
Weast, R.C.[6] (ed.). Handbook of Chemistry and Physics. 60th ed.[6] CRC Press Inc., 1979.[6] (Source for historical extinction coefficients).
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- 5. chembk.com [chembk.com]
- 6. N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ambivalent Electron: An In-depth Technical Guide to the Electronic Properties of Nitroso-Aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nitroso-aniline compounds represent a fascinating class of molecules where the delicate interplay between an electron-donating amino group and an electron-withdrawing nitroso group governs a rich landscape of electronic properties. This guide provides a comprehensive examination of these properties, moving from foundational principles of molecular structure to advanced concepts in intramolecular charge transfer, tautomerism, and redox behavior. By synthesizing theoretical frameworks with practical experimental insights, this document serves as an essential resource for professionals leveraging the unique electronic characteristics of nitroso-anilines in medicinal chemistry, materials science, and drug development. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and provide a robust framework for understanding and predicting the behavior of these electronically ambivalent molecules.
Foundational Electronic Structure: The Push-Pull Paradigm
Nitroso-anilines are aromatic systems where an amino (-NH₂) group and a nitroso (-NO) group are appended to a benzene ring. The relative positioning of these substituents as ortho, meta, or para isomers profoundly dictates the compound's electronic behavior.[1] The core principle at play is the "push-pull" effect:
-
Electron-Donating Group (EDG): The amino group, with its lone pair of electrons on the nitrogen atom, acts as a powerful electron-donating group, increasing the electron density of the aromatic ring through resonance.
-
Electron-Withdrawing Group (EWG): The nitroso group is strongly electron-withdrawing due to the high electronegativity of the oxygen and nitrogen atoms and its ability to participate in resonance structures that pull electron density from the ring.
This electronic tug-of-war creates a unique molecular environment for each isomer, directly influencing properties like dipole moments, ionization potentials, and chemical reactivity.[1]
Isomeric Effects on Electron Distribution
The para-isomer of nitroso-aniline is of particular interest due to a pronounced intramolecular charge transfer (ICT) from the amino group to the nitroso group.[1] This direct conjugation allows for efficient delocalization of electrons across the molecule, leading to a significant separation of charge in the ground and excited states. In contrast, the meta-isomer lacks this direct conjugation, resulting in a less pronounced charge transfer. The ortho-isomer exhibits intermediate behavior, with potential for intramolecular hydrogen bonding influencing its conformation and electronic properties.
Synthesis and Molecular Scaffolding: Controlling Electronic Outcomes
The synthesis of nitroso-aniline derivatives is a critical step in harnessing their electronic properties. The chosen synthetic route can influence yield, purity, and the isomeric distribution of the final product.
Classical and Modern Synthetic Approaches
Several methods are employed for the synthesis of nitroso-anilines:
-
Nitrosation of Anilines: A common method involves the direct nitrosation of anilines using nitrous acid (generated in situ from sodium nitrite and a strong acid).[2][3] For secondary anilines, this initially forms an N-nitrosoamine, which can then undergo a Fischer-Hepp rearrangement to yield the para-nitroso C-nitroso compound.[2][4]
-
Oxidation of Anilines: Primary aromatic amines can be oxidized to the corresponding nitroso compounds using reagents like peroxybenzoic acid or hydrogen peroxide with a suitable catalyst.[5][6] This method can be advantageous for substrates sensitive to acidic conditions.
-
Reduction of Nitroanilines: The partial reduction of nitroanilines can also yield nitroso-anilines, though careful control of the reducing agent and reaction conditions is necessary to prevent over-reduction to the corresponding diamine.[7]
-
Vicarious Nucleophilic Substitution: More recent methods, such as the reaction of nitrobenzene with urea, offer efficient and environmentally friendlier routes to p-nitrosoaniline, which is a key precursor for the industrial synthesis of p-phenylenediamine.[4]
The choice of synthetic strategy is dictated by the desired substitution pattern, the stability of the starting materials, and scalability. For instance, the Fischer-Hepp rearrangement is highly specific for the para position, making it a reliable method for obtaining this isomer.[2][4]
Key Electronic Phenomena and Their Implications
The unique electronic structure of nitroso-anilines gives rise to several important phenomena that are central to their application in drug discovery and materials science.
Intramolecular Charge Transfer (ICT) and Photophysical Properties
As previously mentioned, the ICT from the amino to the nitroso group is a defining characteristic, especially in p-nitrosoaniline.[1] This charge transfer significantly impacts the molecule's photophysical properties. The absorption of light can promote an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the aniline moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the nitroso group and the quinoidal ring. This results in a highly polarized excited state.
The efficiency of this ICT is sensitive to the solvent environment. Polar solvents can stabilize the charge-separated excited state, leading to a red-shift (bathochromic shift) in the absorption spectrum. This solvatochromism is a hallmark of compounds with strong ICT character.
Tautomerism: The Nitroso-Quinone Oxime Equilibrium
Aromatic C-nitroso compounds, particularly when bearing a hydroxyl or amino group in the ortho or para position, can exist in a tautomeric equilibrium with their quinone oxime form.[8] This equilibrium involves the migration of a proton and a rearrangement of the π-electron system of the aromatic ring.
For p-nitrosoaniline, this equilibrium can be represented as:
p-nitrosoaniline <=> p-benzoquinone monoimine oxime
While the nitroso form is generally favored for nitroso-anilines, the position of this equilibrium can be influenced by factors such as solvent polarity and pH. The quinone oxime tautomer can have drastically different electronic and chemical properties, and understanding this equilibrium is crucial for predicting reactivity and biological activity.[8] Even minor tautomeric forms can play a significant role in reaction mechanisms.
Redox Behavior: Electron Shuttling and Metabolic Activation
The nitroso group is redox-active and can undergo both oxidation and reduction. Nitrosobenzene and its derivatives are key intermediates in the metabolic reduction of nitroaromatic compounds to anilines.[9] This stepwise reduction often proceeds through a phenylhydroxylamine intermediate.[9]
The redox potential of a nitroso-aniline compound is influenced by the substituents on the aromatic ring. The electron-donating amino group can modulate the ease of reduction of the nitroso group. This redox activity is of paramount importance in the context of drug development, as it can be linked to both therapeutic mechanisms of action and toxicity profiles.[10] For instance, the formation of reactive intermediates during redox cycling can lead to oxidative stress and cellular damage.[10]
Structure-Property Relationships in Drug Development
The electronic properties of nitroso-aniline derivatives are directly linked to their biological activity, forming the basis of structure-activity relationship (SAR) studies.
From Electronic Structure to Biological Activity
The distribution of electron density, molecular shape, and lipophilicity, all of which are governed by the electronic interplay of the substituents, are critical determinants of how a molecule interacts with a biological target.[11][12] For nitroso compounds, SAR studies have been crucial in understanding and predicting their mutagenic and carcinogenic potential.[11][13][14]
Metabolic activation, often involving cytochrome P450 enzymes, is a key consideration. The electronic properties of the molecule will influence the site and ease of metabolism, which can lead to the formation of reactive electrophilic species that can interact with nucleophilic biomolecules like DNA.[15]
Case Study: Nitrosoanilines as Pharmacophores
Nitroso-containing compounds have been explored for a range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[10][16][17] The nitroso group can act as a key pharmacophore, participating in covalent or non-covalent interactions with target enzymes or receptors. For example, nitrosopyrimidine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.[17]
The ability to tune the electronic properties of the nitroso-aniline scaffold through synthetic modification allows for the optimization of potency and selectivity while mitigating toxicity.[10]
Experimental and Computational Workflows
A combination of experimental and computational techniques is essential for a thorough understanding of the electronic properties of nitroso-aniline compounds.
Spectroscopic Characterization
-
UV-Vis Spectroscopy: This technique is invaluable for probing the electronic transitions within the molecule. It can be used to study the ICT character and to quantitatively analyze the tautomeric equilibrium by monitoring the absorbance at the λmax of each tautomer.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure and the electronic environment of the nuclei. Chemical shifts are sensitive to the electron density, offering insights into the effects of the amino and nitroso groups. NMR can also be used to determine the ratio of tautomers in solution.[8]
Electrochemical Analysis
-
Cyclic Voltammetry (CV): CV is a powerful technique for investigating the redox properties of nitroso-anilines. It can be used to determine the reduction and oxidation potentials, providing quantitative data on the ease with which the molecule accepts or donates electrons. This information is critical for understanding potential metabolic pathways and for designing molecules with specific redox characteristics.[9]
Computational Chemistry: An In Silico Toolkit
Computational methods, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of nitroso-aniline compounds.[18][19] These in silico approaches can be used to:
-
Calculate molecular orbital energies (HOMO, LUMO) and visualize their distribution.[20]
-
Predict dipole moments and electron density distributions.
-
Model absorption spectra and electronic transitions.
-
Determine the relative stabilities of different isomers and tautomers.
-
Elucidate reaction mechanisms.[21]
The synergy between computational predictions and experimental validation is a powerful paradigm in modern chemical research.[18]
Experimental Protocols
Synthesis of p-Nitroso-N,N-dimethylaniline
This protocol describes the direct nitrosation of a tertiary aromatic amine.
Materials:
-
N,N-dimethylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Diethyl ether
-
Sodium carbonate (Na₂CO₃) solution
Procedure:
-
Dissolve N,N-dimethylaniline in concentrated HCl and cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Continue stirring in the ice bath for 30-60 minutes after the addition is complete. A precipitate may form.
-
Slowly neutralize the reaction mixture with a cold sodium carbonate solution until the solution is basic. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure p-nitroso-N,N-dimethylaniline.
Causality: The use of a low temperature is critical to prevent the decomposition of nitrous acid and to control the exothermic reaction. The acidic medium is required to generate the nitrosating agent, the nitrosonium ion (NO⁺).
UV-Vis Spectroscopic Analysis of Tautomerism
This protocol outlines a general method for investigating the nitroso-quinone oxime equilibrium.
Materials:
-
Nitroso-aniline compound of interest
-
A series of solvents of varying polarity (e.g., hexane, chloroform, ethanol, water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare dilute solutions of the nitroso-aniline compound in each of the selected solvents.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the absorption maxima (λmax) for each species present in the equilibrium. The nitroso and quinone oxime tautomers will have distinct λmax values.[8]
-
Analyze the changes in the spectra as a function of solvent polarity. A shift in the relative intensities of the absorption bands indicates a shift in the tautomeric equilibrium.
-
If the molar absorptivities of both tautomers are known or can be determined, the equilibrium constant (Keq) in each solvent can be calculated using the Beer-Lambert law.[8]
Self-Validation: The presence of an isosbestic point in the overlaid spectra recorded in different solvent mixtures provides strong evidence for a two-component equilibrium.
Visualizations
Caption: Push-pull mechanism in p-nitrosoaniline leading to ICT.
Sources
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- 9. Stepwise Reduction of Redox Noninnocent Nitrosobenzene to Aniline via a Rare Phenylhydroxylamino Intermediate on a Thiolate-Bridged Dicobalt Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
High-Purity Synthesis of N,N-Dimethyl-4-nitrosoaniline: Mechanism, Protocol, and Optimization
Executive Summary
N,N-Dimethyl-4-nitrosoaniline (NDMA) is a critical intermediate in the synthesis of oxazine dyes, pharmaceuticals, and vulcanization accelerators. Its synthesis via the nitrosation of N,N-dimethylaniline (DMA) is a classic electrophilic aromatic substitution. However, literature protocols often gloss over critical isolation challenges—specifically the handling of the hygroscopic hydrochloride salt and the efficient liberation of the free base without using excessive volumes of hazardous solvents like benzene.
This technical guide provides a robust, optimized pathway for the synthesis of NDMA. It integrates mechanistic insights with practical "bench-proven" modifications to historical protocols (e.g., Vogel), ensuring high yield and purity while minimizing safety risks associated with its self-heating and toxicological properties.
Mechanistic Principles
The synthesis proceeds via electrophilic aromatic substitution (
The Reaction Pathway[1][2]
-
Generation of the Electrophile: Sodium nitrite reacts with hydrochloric acid to form nitrous acid (
), which dehydrates to form the active electrophile, the nitrosonium ion ( ).[1][2] -
Electrophilic Attack: The dimethylamino group is a strong activating group (ortho/para director). However, the bulky dimethyl group creates significant steric hindrance at the ortho positions. Consequently, the small linear
ion attacks the para position almost exclusively. -
Re-aromatization: Loss of a proton restores aromaticity, yielding the p-nitroso product.
Mechanistic Diagram
The following diagram illustrates the formation of the nitrosonium ion and the subsequent attack on the aromatic ring.
Experimental Protocol
This protocol is divided into two stages: the isolation of the stable Hydrochloride Salt and the conversion to the Free Base .[3]
Note on Safety: NDMA is toxic (Category 3 Oral/Dermal) and a self-heating substance (Category 1).[4] Perform all steps in a fume hood.
Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale) | Role |
| N,N-Dimethylaniline | 121.18 | 1.0 | 30.0 g (31.5 mL) | Substrate |
| HCl (Conc. 37%) | 36.46 | 3.0 | 60 mL | Acid/Solvent |
| Sodium Nitrite | 69.00 | 1.05 | 18.0 g | Nitrosating Agent |
| Ice/Water | 18.02 | N/A | ~200 g | Temperature Control |
| NaOH (10% aq) | 40.00 | N/A | As required | Neutralization |
Stage A: Synthesis of NDMA Hydrochloride
Target: Yellow crystalline solid.
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add the HCl and dilute with an equal volume of water.
-
Dissolution: Add N,N-dimethylaniline slowly. The solution will heat up as the amine salt forms.
-
Cooling (Critical): Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–2°C .
-
Expert Insight: Failure to cool below 5°C risks the formation of tarry byproducts or N-demethylation.
-
-
Nitrosation: Dissolve Sodium Nitrite in a minimum amount of water (~30 mL). Add this solution dropwise to the reaction mixture over 45–60 minutes.
-
Isolation: A yellow precipitate (NDMA·HCl) will form. Filter rapidly using a chilled Buchner funnel.
-
Wash: Wash the cake with dilute HCl (1:1) to remove unreacted amine. Do not wash with pure water at this stage, as the salt hydrolyzes easily.
Stage B: Isolation of the Free Base (Optimized)
Target: Green flakes/plates.
Historical Issue: Older protocols (e.g., Vogel) suggest extracting the free base with benzene.[3] This is inefficient due to the low solubility of the product in benzene and the formation of difficult emulsions [1]. Modern Approach: Direct precipitation.
-
Dissolution: Dissolve the wet hydrochloride cake in a minimum amount of water (~100–150 mL). If the solution is turbid, filter it.
-
Neutralization: Prepare a cold solution of 10% NaOH or
. -
Precipitation: Slowly add the base to the NDMA·HCl solution with vigorous stirring.
-
Observation: The solution will shift from yellow/orange to a deep green slurry.
-
-
Workup: Continue adding base until the pH is alkaline (~pH 9).
-
Filtration: Vacuum filter the bright green precipitate.
-
Purification: Recrystallize from petroleum ether or benzene (if strictly necessary) to obtain emerald-green plates.
-
Yield: Typical yields range from 80–90%.[7]
-
Melting Point: 85–87°C.
-
Workflow Visualization
Troubleshooting & Critical Process Parameters
| Parameter | Observation/Risk | Mitigation |
| Temperature > 5°C | Product decomposes; formation of "tars" or brown oil. | Use internal thermometer; add nitrite slower. |
| Washing Salt with Water | Significant yield loss (hydrolysis of salt). | Wash HCl salt only with dilute HCl or ethanol/ether mixture. |
| Excess Nitrite | Contamination of product.[4] | Verify endpoint with starch-iodide paper; add urea to quench excess if necessary. |
| Benzene Extraction | Poor separation; emulsion formation. | Avoid extraction. Use the precipitation method described in Section 2.3. |
Safety & Toxicology (E-E-A-T)
Researchers must treat N,N-Dimethyl-4-nitrosoaniline with extreme caution.
-
Self-Heating (H251): The substance is classified as self-heating; it may catch fire if stored in bulk without temperature monitoring.[8] Store in small quantities in a cool place [2].
-
Acute Toxicity (H301, H311): Toxic if swallowed or in contact with skin. It is rapidly absorbed through the skin. Double-gloving (Nitrile) is recommended.
-
Skin Sensitization (H317): May cause an allergic skin reaction.[8][9]
-
Carcinogenicity: While DMA is a known carcinogen, nitroso compounds are generally suspect due to potential metabolic conversion to nitrosamines. Handle as a potential carcinogen.[3]
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: N,N-Dimethyl-4-nitrosoaniline. Retrieved from
-
Organic Syntheses. (1925). p-Nitrosodimethylaniline Hydrochloride.[5] Org. Synth. 1925, 5, 79; Coll. Vol. 1, p.411. Retrieved from (Note: Link directs to related Coll. Vol 2 procedure which references the salt preparation).
-
PubChem. (n.d.). N,N-Dimethyl-4-nitrosoaniline Compound Summary. National Library of Medicine. Retrieved from
Sources
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- 2. The nitrosation of N, N-dimethylaniline takes place through the attack of electrophile [allen.in]
- 3. Sciencemadness Discussion Board - p-Nitroso-dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. fishersci.com [fishersci.com]
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- 9. merckmillipore.com [merckmillipore.com]
Methodological & Application
Protocol for Hydroxyl Radical Determination Using N,N-Dimethyl-4-nitrosoaniline (RNO) Bleaching
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyl radical (•OH) is the most reactive oxygen species (ROS) and a significant mediator of oxidative stress in biological, chemical, and environmental systems.[1] Its transient nature (half-life of ~10⁻⁹ seconds) makes direct detection challenging, necessitating indirect methods for its quantification.[1] The RNO bleaching assay is a well-established, indirect spectrophotometric method for detecting and quantifying hydroxyl radicals. This technique relies on the rapid and specific reaction between •OH and the chromophoric molecule N,N-dimethyl-4-nitrosoaniline (RNO), which results in the loss of its characteristic yellow color. The rate of this "bleaching" is directly proportional to the rate of hydroxyl radical production.
This application note provides a comprehensive protocol for the RNO bleaching assay, detailing the underlying principles, experimental procedures, data analysis, and critical considerations for accurate and reliable results. We will use the classic Fenton reaction as a model system for generating hydroxyl radicals, which serves as a robust positive control and a framework for testing the •OH scavenging potential of novel compounds.[2][3]
Principle of the Method
The RNO bleaching assay is based on the rapid oxidation of N,N-dimethyl-4-nitrosoaniline by hydroxyl radicals. RNO possesses a distinct chromophore with a maximum absorbance (λ_max) at approximately 440 nm, giving it a strong yellow color in aqueous solution.[4][5] When a hydroxyl radical attacks the RNO molecule, it disrupts the conjugated π-system responsible for this absorption, leading to the formation of non-colored products and a corresponding decrease in absorbance at 440 nm.[6][7]
The reaction is extremely fast, with an absolute rate constant measured at 1.25 x 10¹⁰ M⁻¹ s⁻¹.[4] This high reactivity makes RNO an effective trap for the short-lived hydroxyl radical. The degree of bleaching, measured as the decrease in absorbance, provides a quantitative measure of the hydroxyl radicals present in the system. It is important to note that while the assay is highly selective for hydroxyl radicals over other ROS like superoxide anions or hydrogen peroxide, it can be susceptible to interference from other strong oxidizing agents, such as active chlorine species, which must be considered during experimental design.[4][5][6]
Figure 1: Simplified reaction mechanism of RNO bleaching by hydroxyl radicals.
Experimental Protocol
This protocol is divided into three main sections: Reagent Preparation, Assay Procedure for •OH Generation and Detection, and Data Analysis.
I. Materials and Reagents
Equipment:
-
UV-Vis Spectrophotometer capable of reading at 440 nm
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Micropipettes (P20, P200, P1000)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Chemicals:
-
N,N-Dimethyl-4-nitrosoaniline (RNO), ≥97% (Synonyms: 4-Nitroso-N,N-dimethylaniline)[8]
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade
-
Potassium phosphate dibasic (K₂HPO₄), analytical grade
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% (w/w) solution, analytical grade
-
Ethanol (for dissolving RNO), absolute
-
Deionized water (ddH₂O), >18 MΩ·cm
II. Reagent Preparation
-
50 mM Potassium Phosphate Buffer (pH 7.4):
-
Prepare 50 mM solutions of KH₂PO₄ (6.80 g/L) and K₂HPO₄ (8.71 g/L).
-
To make 100 mL of buffer, mix approximately 19 mL of the 50 mM KH₂PO₄ solution with 81 mL of the 50 mM K₂HPO₄ solution.
-
Adjust the pH to exactly 7.4 using small volumes of the KH₂PO₄ or K₂HPO₄ solutions.
-
Scientist's Note: A neutral pH is critical as the Fenton reaction's efficiency and radical stability can be pH-dependent.[9] Maintaining a consistent buffer system is key to reproducibility.
-
-
1 mM RNO Stock Solution:
-
Weigh out 15.02 mg of N,N-Dimethyl-4-nitrosoaniline (MW: 150.18 g/mol ).[8]
-
Dissolve the RNO in a small amount of absolute ethanol before bringing the final volume to 100 mL with 50 mM Phosphate Buffer (pH 7.4).
-
Store this stock solution in an amber bottle or wrapped in foil at 4°C. It is stable for up to one week.
-
Scientist's Note: RNO is sparingly soluble in water.[10] Using a small amount of ethanol for initial solubilization ensures a homogenous stock solution. Protect from light to prevent photochemical degradation.
-
-
10 mM FeSO₄ Solution:
-
Weigh out 27.8 mg of FeSO₄·7H₂O and dissolve in 10 mL of ddH₂O.
-
Prepare this solution fresh on the day of the experiment.
-
Scientist's Note: Fe(II) is readily oxidized to Fe(III) by atmospheric oxygen, which will inhibit the Fenton reaction. Fresh preparation is mandatory for accurate results.
-
-
10 mM H₂O₂ Solution:
-
Perform a 1:340 dilution of a 30% H₂O₂ stock solution in ddH₂O. (Note: The molarity of 30% H₂O₂ is ~9.8 M).
-
Prepare this solution fresh on the day of the experiment.
-
III. Assay Procedure
The following procedure outlines the setup for a standard 1 mL reaction volume. Adjust volumes proportionally if needed. It is essential to set up controls to ensure the validity of the results.
Reaction Mixture Setup:
Prepare the following reaction tubes. The final step is the addition of H₂O₂ to initiate the reaction.
| Component | Blank (B) | Control (C) | Test Sample (S) |
| 50 mM Phosphate Buffer (pH 7.4) | 820 µL | 720 µL | 620 µL |
| 1 mM RNO Stock Solution | 100 µL | 100 µL | 100 µL |
| Test Compound (e.g., scavenger) | - | - | 100 µL |
| 10 mM FeSO₄ | 80 µL | 80 µL | 80 µL |
| Initiate Reaction with: | |||
| 10 mM H₂O₂ | - | 100 µL | 100 µL |
| ddH₂O | 100 µL | - | - |
| Final Volume | 1 mL | 1 mL | 1 mL |
| Final [RNO] | 100 µM | 100 µM | 100 µM |
| Final [FeSO₄] | 0.8 mM | 0.8 mM | 0.8 mM |
| Final [H₂O₂] | 0 mM | 1 mM | 1 mM |
Experimental Steps:
-
Label microcentrifuge tubes or cuvettes for each condition (Blank, Control, Sample).
-
Pipette the Buffer, RNO solution, and Test Compound (if applicable) into the corresponding tubes as detailed in the table.
-
Add the FeSO₄ solution to all tubes. Vortex briefly.
-
Initiate the reaction by adding H₂O₂ to the Control and Sample tubes and ddH₂O to the Blank tube. Immediately vortex the tubes for 2-3 seconds.
-
Incubate the reaction mixtures at room temperature for a defined period (e.g., 10-15 minutes). The incubation time should be consistent across all experiments.
-
Measure the absorbance of each solution at 440 nm using the spectrophotometer. Use the Blank solution to zero the instrument.
Figure 2: Step-by-step experimental workflow for the RNO bleaching assay.
IV. Data Analysis and Interpretation
The extent of hydroxyl radical generation is determined by calculating the percentage of RNO that has been bleached.
Calculation:
The percentage of RNO bleaching is calculated using the following formula:
% RNO Bleaching = [ ( A_Control_0 - A_Sample_t ) / A_Control_0 ] x 100
Where:
-
A_Control_0 is the initial absorbance of RNO, which can be approximated by the absorbance of the Blank at the end of the incubation period (since no reaction occurs).
-
A_Sample_t is the absorbance of the Control (Fenton reaction) or Test Sample after incubation time t.
For evaluating a scavenger, the % Inhibition can be calculated:
% Inhibition = [ ( A_Sample - A_Control ) / ( A_Blank - A_Control ) ] x 100
Where:
-
A_Blank is the absorbance of the blank.
-
A_Control is the absorbance of the control (maximum bleaching).
-
A_Sample is the absorbance in the presence of the test scavenger.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No bleaching in Control | 1. Inactive H₂O₂ solution.2. FeSO₄ solution has oxidized to Fe(III).3. Incorrect pH of the buffer. | 1. Use a fresh bottle of H₂O₂ or verify its concentration.2. Always prepare FeSO₄ solution immediately before use.3. Verify buffer pH is 7.4. |
| High absorbance in Blank | Contamination of reagents or glassware with oxidizing agents. | Use high-purity water and acid-washed glassware. |
| Inconsistent results | 1. Inconsistent timing of reagent addition or incubation.2. Temperature fluctuations.3. Pipetting errors. | 1. Use a multichannel pipette for simultaneous reaction initiation.2. Perform incubations in a temperature-controlled environment.3. Calibrate pipettes regularly. |
| Bleaching in Blank | Photodegradation of RNO or presence of contaminating metals in the buffer. | 1. Protect all RNO-containing solutions from light.2. Use metal-free grade reagents or treat the buffer with Chelex resin. |
References
- Google. (n.d.). Current time information in Washoe County, US.
-
Wang, P., et al. (n.d.). A pH-responsive production of hydroxyl radical in Fenton process. ResearchGate. Retrieved February 10, 2026, from [Link]
-
Unknown Author. (2023). Hydroxyl radical generations form the physiologically relevant Fenton-like reactions. Free Radical Biology and Medicine, 208, 510-515. Retrieved February 10, 2026, from [Link]
-
Thomas, C., et al. (2009). Hydroxyl radical is produced via the Fenton reaction in submitochondrial particles under oxidative stress: implications for diseases associated with iron accumulation. Redox Report, 14(3), 102-8. Retrieved February 10, 2026, from [Link]
-
Muff, J., et al. (2011). Study of electrochemical bleaching of p-nitrosodimethylaniline and its role as hydroxyl radical probe compound. Journal of Applied Electrochemistry. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the oxidation of RNO by hydroxyl radicals. ResearchGate. Retrieved February 10, 2026, from [Link]
-
Muff, J., et al. (2011). Study of electrochemical bleaching of p-nitrosodimethylaniline and its role as hydroxyl radical probe compound. ResearchGate. Retrieved February 10, 2026, from [Link]
-
Al-Subaie, A., et al. (2021). Hydroxyl Radical Generation Through the Fenton-Like Reaction of Hematin- and Catechol-Functionalized Microgels. PMC - NIH. Retrieved February 10, 2026, from [Link]
-
Page, S., et al. (2012). Hydroxyl Radical Production via the Photo-Fenton Reaction in the Presence of Fulvic Acid. Environmental Science & Technology - ACS Publications. Retrieved February 10, 2026, from [Link]
-
Singh, V., et al. (n.d.). Detection of Hydroxyl and Perhydroxyl Radical Generation from Bleaching Agents with Nuclear Magnetic Resonance Spectroscopy. International Journal of Clinical Pediatric Dentistry. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). MECHANISM OF RNO OXIDATION BY • OH RADICALS FORMING RNO • OH SPIN ADDUCTS. ResearchGate. Retrieved February 10, 2026, from [Link]
-
Itoh, H., et al. (2001). Effects of the hydroxyl radical and hydrogen peroxide on tooth bleaching. PubMed. Retrieved February 10, 2026, from [Link]
-
Singh, V., et al. (2013). Detection of Hydroxyl and Perhydroxyl Radical Generation from Bleaching Agents with Nuclear Magnetic Resonance Spectroscopy. PubMed. Retrieved February 10, 2026, from [Link]
-
Mezyk, S., et al. (2007). Free Radical Chemistry of Advanced Oxidation Process Removal of Nitrosamines in Water. PMC. Retrieved February 10, 2026, from [Link]
-
Singh, V., et al. (2013). (PDF) Detection of Hydroxyl and Perhydroxyl Radical Generation from Bleaching Agents with Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Retrieved February 10, 2026, from [Link]
-
Gutteridge, J. (2023). The Colorimetric Detection of the Hydroxyl Radical. PMC - NIH. Retrieved February 10, 2026, from [Link]
-
Tanaka, S., et al. (2010). P-nitrosodimethylaniline (RNO)-based Evaluation of Enhanced Oxidative Potential During Electrochemical Treatment of High-Salinity Wastewater. PubMed. Retrieved February 10, 2026, from [Link]
-
Ilyasov, I., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PMC. Retrieved February 10, 2026, from [Link]
-
Zhang, H., et al. (2016). Quantitative detection of hydroxyl radicals in Fenton system by UV-vis spectrophotometry. Analytical Methods (RSC Publishing). Retrieved February 10, 2026, from [Link]
-
Gutteridge, J. (1988). Colorimetric detection of the hydroxyl radical: comparison of the hydroxyl-radical-generating ability of various iron complexes. PubMed. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). N,N-dimethyl-4-nitrosoaniline. PubChem. Retrieved February 10, 2026, from [Link]
-
Scilit. (2014). Hydroxyl Radicals quantification by UV spectrophotometry. Scilit. Retrieved February 10, 2026, from [Link]
-
Medina-Ramos, J., et al. (2004). Novel visible and ultraviolet light photogeneration of hydroxyl radicals by 2-methyl-4-nitro-quinoline-N-oxide (MNO) and 4,4'-dinitro-(2,2')bipyridinyl-N,N'-dioxide (DBD). PubMed. Retrieved February 10, 2026, from [Link]
-
Iuliano, L., et al. (1997). (PDF) p-Nitrosodimethylaniline (RNO) bleaching bysoybean lipoxygenase-1. Biochemical characterization andcoupling with oxodiene formation. ResearchGate. Retrieved February 10, 2026, from [Link]
Sources
- 1. Hydroxyl Radical Generation Through the Fenton-Like Reaction of Hematin- and Catechol-Functionalized Microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyl radical generations form the physiologically relevant Fenton-like reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyl radical is produced via the Fenton reaction in submitochondrial particles under oxidative stress: implications for diseases associated with iron accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vbn.aau.dk [vbn.aau.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Dimethyl-4-nitrosoaniline 97 138-89-6 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Kinetics Analysis of RNO Degradation in Advanced Oxidation Processes (AOPs)
Introduction
p-Nitrosodimethylaniline (RNO) , also known as N,N-dimethyl-4-nitrosoaniline, is the "gold standard" probe molecule for quantifying Hydroxyl Radical (
This specificity, combined with its intense yellow color (Absorption
Key Applications
-
AOP Benchmarking: Comparing oxidation efficiency of UV/H
O , Ozone, Fenton, and Photocatalysis. -
Competition Kinetics: Determining reaction rate constants (
) for compounds that are difficult to measure directly. -
Scavenging Studies: Quantifying the impact of water matrix components (DOM, Carbonates) on radical availability.
Theoretical Framework
The Bleaching Mechanism
The degradation of RNO by
Where the accepted second-order rate constant is:
Competition Kinetics Principle
When a target pollutant (
By monitoring the reduction in RNO bleaching rate as the concentration of Target (
Mechanistic Pathway Diagram
Figure 1: Competitive oxidation mechanism. RNO acts as the reference probe, competing with the Target (S) for Hydroxyl Radicals generated by the AOP.
Experimental Protocols
Protocol A: Preparation & Direct Photolysis Check
Objective: Establish baseline stability and prepare stock solutions. RNO must not degrade under the light source alone (without oxidant).
Materials:
-
RNO Solid (Sigma-Aldrich, >99%).
-
Phosphate Buffer (10 mM, pH 7.0).
-
Milli-Q Water.
-
UV-Vis Spectrophotometer.
Step-by-Step:
-
Stock Solution: Dissolve 15 mg RNO in 1 L of Milli-Q water to create a
stock. Sonicate to ensure complete dissolution. -
Buffer Prep: Prepare reaction solution with 10 mM Phosphate Buffer to maintain pH 7.0 (critical as
generation is pH-dependent). -
Direct Photolysis Control:
-
Fill reactor with
RNO solution. -
Do NOT add H
O or catalyst. -
Irradiate for 30 minutes, sampling every 5 minutes.
-
Acceptance Criteria: Absorbance at 440 nm must change by
. If degradation occurs, use a cutoff filter (e.g., < 300 nm) to block direct UV photolysis of RNO.
-
Protocol B: Competition Kinetics Assay
Objective: Determine the second-order rate constant (
Workflow Diagram:
Figure 2: Experimental workflow for kinetic analysis. Precise sampling and immediate quenching are critical for accuracy.
Procedure:
-
Reactor Setup: Use a collimated beam apparatus or stirred batch reactor.
-
Baseline Run (
):-
Initial Conditions:
, . -
Add Oxidant (e.g.,
H O ). -
Initiate AOP (Turn on UV).
-
Sample every 30-60 seconds for 10 minutes.
-
Measure Abs
.
-
-
Competition Runs (
):-
Repeat the experiment with fixed
and varying Target concentrations (e.g., ). -
Ensure
and UV intensity remain identical to the baseline run.
-
Data Analysis & Calculation
Data Processing Table
Organize your raw data as follows to ensure traceability.
| Time (min) | Abs (Run 1: RNO Only) | Abs (Run 2: +10 | ||
| 0 | 0.680 | 0.000 | 0.680 | 0.000 |
| 1 | 0.615 | 0.100 | 0.640 | 0.060 |
| 2 | 0.556 | 0.201 | 0.603 | 0.120 |
| ... | ... | ... | ... | ... |
| Slope ( |
Calculation of Rate Constants
Step 1: Determine Pseudo-First-Order Rates (
- : Slope of RNO only.
- : Slope of RNO + Target.
Step 2: Apply Competition Equation Use the standard competition kinetics equation derived from the steady-state approximation:
-
Plot:
(Y-axis) vs. (X-axis). -
Linear Regression: The slope of this line corresponds to
. -
Solve for
:
Note:
Validation & Troubleshooting (Trustworthiness)
| Issue | Probable Cause | Corrective Action |
| Non-Linear | RNO concentration too high (Inner Filter Effect) or unstable UV source. | Dilute RNO to |
| Target Absorbs @ 440nm | Spectral interference. | Use a blank correction (Target only) or choose a different probe if interference is >10%. |
| No Inhibition by Target | Target reacts too slowly with | Verify Target stability with H |
| pH Drift | Acidic byproducts formation. | Increase buffer capacity (e.g., 50 mM Phosphate). |
References
-
Kraljić, I., & Trumbull, C. N. (1965). p-Nitrosodimethylaniline as an OH radical scavenger in radiation chemistry. Journal of the American Chemical Society.
-
Buxton, G. V., et al. (1988). Critical Review of rate constants for reactions of hydrated electrons, hydrogen atoms and hydroxyl radicals in Aqueous Solution. Journal of Physical and Chemical Reference Data.
- Rosenfeldt, E. J., & Linden, K. G. (2004). *Degradation of Endocrine Disrupting Chemicals Bisphenol A, Ethinyl Estradiol, and Estradiol during UV
Application Note: The Ehrlich-Sachs Reaction for Aldehyde Synthesis
Reagent Focus:
Part 1: Introduction & Scope
The "Hidden" Oxidative Condensation
In drug discovery, the conversion of activated methyl groups on heterocyclic scaffolds (e.g., pyridines, quinolines, benzothiazoles) into reactive aldehydes is a critical transformation. While selenium dioxide oxidation is common, it often suffers from toxicity and purification challenges.
The Ehrlich-Sachs reaction offers a powerful, metal-free alternative. By condensing
Primary Applications:
-
C-H Functionalization: Transforming inert methyl groups on electron-deficient heterocycles into synthetic handles (aldehydes).
-
Kröhnke Oxidation: A specific subset where nitrones/anils are used to synthesize carbonyls.
-
Visual Assays: The intense color shift (Yellow
Deep Purple/Red) serves as a qualitative probe for methylene acidity.
Part 2: Mechanistic Principles (Expertise)
The Causality of Condensation
The reaction relies on the "chameleon" nature of NDMA. It acts as a soft electrophile that traps carbanions generated by weak bases.
-
Activation: A base (typically alkoxide or piperidine) deprotonates the activated methyl group, generating a resonance-stabilized carbanion.
-
Attack: The carbanion attacks the nitroso nitrogen of NDMA.
-
Elimination: Loss of water (dehydration) drives the equilibrium toward the stable, highly conjugated azomethine (anil) linkage.
-
Hydrolysis: The anil is stable in base but labile in acid. Protonation of the imine nitrogen facilitates water attack, releasing the aldehyde and the byproduct,
-dimethyl-p-phenylenediamine.
Visualization: Reaction Pathway
The following diagram illustrates the transformation of 2-methylquinoline (Quinaldine) to Quinaldine-2-carboxaldehyde.
Figure 1: Mechanistic flow of the Ehrlich-Sachs reaction from activation to hydrolysis.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of 2-Benzothiazolecarboxaldehyde from 2-Methylbenzothiazole.
A. Safety & Handling (Critical)
-
Self-Heating: NDMA is classified as a self-heating substance (Category 1).[1][2] Store at < +30°C. Bulk quantities can ignite spontaneously if insulated.
-
Toxicity: Toxic if swallowed or in contact with skin.[3][4] It is a potent skin sensitizer.
-
PPE: Double nitrile gloves, lab coat, and face shield are mandatory. Work exclusively in a fume hood.
B. Reagents & Setup
| Reagent | Equiv. | Role | Notes |
| 2-Methylbenzothiazole | 1.0 | Substrate | The activated methyl source. |
| 1.1 | Reagent | Slight excess ensures complete conversion. | |
| Piperidine | 0.1 - 0.2 | Catalyst | Mild base sufficient for heterocycles. |
| Ethanol (Abs.) | Solvent | Medium | Methanol is also acceptable. |
| HCl (3M) | Excess | Hydrolysis | Cleaves the anil. |
C. Step-by-Step Workflow
Phase 1: Condensation (Anil Formation)[5]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of 2-Methylbenzothiazole and 11 mmol of NDMA in 20 mL of absolute ethanol.
-
Observation: The solution will be dark green (characteristic of NDMA).
-
-
Catalysis: Add catalytic piperidine (approx. 5-10 drops).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Self-Validating Check: The reaction progress is visually indicated by a color shift from Green to Deep Red/Purple (formation of the conjugated anil).
-
-
Precipitation: Cool the reaction mixture to 0°C in an ice bath. The anil intermediate often crystallizes out.
-
Action: If solid forms, filter and wash with cold ethanol. If not, proceed directly to hydrolysis (one-pot method).
-
Phase 2: Hydrolysis & Workup
-
Acidification: To the anil (solid or solution), add 20 mL of 3M HCl.
-
Cleavage: Stir at room temperature for 1 hour. For stubborn substrates, gentle warming (40°C) may be required.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (
mL).-
Partitioning: The target aldehyde moves to the organic layer. The byproduct (
-aminodimethylaniline) remains protonated in the acidic aqueous layer.
-
-
Purification: Wash organic layer with brine, dry over
, and concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) if necessary.
D. Workflow Decision Tree
Figure 2: Operational decision tree for protocol execution.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Color Change | Methyl group not acidic enough. | Switch base from Piperidine to Sodium Ethoxide (NaOEt) or t-BuOK . |
| Low Yield (Hydrolysis) | Incomplete cleavage of Anil. | Increase HCl concentration (up to 6M) or steam distill the aldehyde directly from the acid mixture. |
| Tarry Product | Polymerization of NDMA. | Ensure NDMA is added after the substrate is dissolved. Exclude light during reflux. |
| Byproduct Contamination | Inefficient phase separation. | The amine byproduct is water-soluble only at low pH. Ensure the aqueous layer is strongly acidic (pH < 2) during extraction. |
Part 5: References
-
Ehrlich, P., & Sachs, F. (1899).[12] Ueber die Condensation von Nitrosoverbindungen mit Methylenderivaten. Berichte der deutschen chemischen Gesellschaft, 32(2), 2341-2346.
-
Kröhnke, F. (1953). Über die Reaktion von N-Heterocyclen mit Nitrosoverbindungen. Angewandte Chemie, 65(24), 605-626. (Foundational review on the broader scope of nitroso-condensations).
-
Katritzky, A. R., et al. (2010). Synthesis of Heterocyclic Aldehydes. In Comprehensive Heterocyclic Chemistry. (Modern context for using Ehrlich-Sachs in drug design).
-
PubChem. (n.d.). N,N-Dimethyl-4-nitrosoaniline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Ehrlich-Sachs Reaction [drugfuture.com]
procedure for recrystallization and purification of dimethyl-nitrosoaniline
Application Note: Recrystallization and Purification of N,N-Dimethyl-4-nitrosoaniline
Executive Summary
N,N-Dimethyl-4-nitrosoaniline (CAS: 138-89-6) is a critical intermediate in the synthesis of oxazine dyes (e.g., Methylene Blue), pharmaceuticals, and as a sensitive reagent for the detection of phenols. While commercially available, laboratory-grade samples often degrade into "oils" or dark tars due to oxidation and light sensitivity.
This protocol details the purification of the free base form (green leaflets/crystals) from crude or degraded stocks.[1] Unlike standard generic recrystallizations, this method utilizes a polarity-gradient extraction followed by non-polar recrystallization to separate the target nitroso compound from its oxidation byproduct (p-nitro-dimethylaniline) and unreacted starting materials.
Chemical Profile & Safety Assessment
Warning: N,N-Dimethyl-4-nitrosoaniline is a nitroso compound.[2] It is toxic, a skin sensitizer, and exhibits self-heating properties in bulk.[3][4]
| Property | Specification |
| CAS Number | 138-89-6 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Appearance (Pure) | Emerald green leaflets or plates |
| Melting Point | 85–87 °C (Free Base); 177 °C (HCl Salt) |
| Solubility | Soluble in ether, ethanol, benzene, lipids.[5] Insoluble in water.[2] |
| Major Hazards | H251: Self-heating; may catch fire.[3][4][6][7] H301: Toxic if swallowed.[2][4][6][7] H317: May cause allergic skin reaction.[6][7] |
Handling Protocols:
-
Light Sensitivity: Perform all steps under subdued light or use amber glassware.
-
Thermal Stability: Do not heat above 100 °C; the compound is prone to explosive decomposition at high temperatures.
-
PPE: Double nitrile gloves, lab coat, and full-face shield/goggles. Work strictly in a fume hood.
Pre-Purification Analysis
Before initiating recrystallization, assess the crude material to determine the impurity profile.
-
Visual Inspection:
-
TLC Profiling (Thin Layer Chromatography):
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm).
-
Target Rf: ~0.4–0.5 (Green spot).
-
Impurities:p-Nitro-dimethylaniline (Yellow, lower Rf), N,N-Dimethylaniline (High Rf, UV active only).
-
Detailed Purification Protocol
This protocol assumes the starting material is the crude hydrochloride salt (common synthesis product) or impure free base .
Phase 1: Liberation of the Free Base (If starting with Salt)
If starting with impure free base solid, skip to Phase 2.
-
Dissolution: Suspend the crude hydrochloride salt in minimal cold water (approx. 3 mL/g).
-
Neutralization: Slowly add 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution with vigorous stirring.
-
Observation: The yellow salt will dissolve and immediately precipitate the free base as a green solid.
-
Endpoint: Continue addition until the aqueous phase is distinctly alkaline (pH > 9).
-
-
Filtration: Vacuum filter the green precipitate. Wash with ice-cold water to remove inorganic salts. Press dry on the filter.
Phase 2: Solvent Extraction (The "Vogel" Modification)
Direct recrystallization of the crude solid often leads to "oiling out." An extraction step acts as a chemical filter.
-
Dissolution: Dissolve the semi-dried green cake in Diethyl Ether or Benzene (Caution: Carcinogen; Toluene is a safer alternative). Use approx. 10 mL solvent per gram of solid.[1]
-
Phase Separation: Transfer to a separatory funnel.
-
Wash: Wash the organic layer once with a small volume of water to remove trapped salts.
-
Dry:[8] Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄) for 10 minutes.
-
-
Evaporation: Filter off the drying agent. Evaporate the solvent on a rotary evaporator (Water bath < 40 °C) until the volume is reduced by 80%.
Phase 3: Recrystallization
The definitive purification step uses Petroleum Ether (boiling range 60–80 °C) or Heptane . These non-polar solvents selectively crystallize the nitroso compound while leaving oily impurities in solution.
-
Solvent Addition: To the concentrated residue from Phase 2, add hot Petroleum Ether (60–80 °C).
-
Ratio: Approximately 5–7 mL per gram of expected product.[1]
-
Technique: Heat on a steam bath (NO OPEN FLAMES).
-
-
Hot Filtration: If insoluble dark particles remain, filter the hot solution through a pre-warmed fluted filter paper or a glass sinter funnel.
-
Crystallization:
-
Allow the clear green filtrate to cool slowly to room temperature.
-
Once ambient, transfer to a refrigerator (4 °C) for 2 hours.
-
Result: Brilliant emerald-green leaflets will form.
-
-
Collection: Filter the crystals rapidly using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold Petroleum Ether.[10]
-
Drying: Air dry in the dark on filter paper. Do not oven dry due to volatility and thermal instability.
Process Visualization (Workflow)
Figure 1: Step-by-step purification workflow for N,N-Dimethyl-4-nitrosoaniline.
Quality Control & Validation
| Test | Method | Acceptance Criteria |
| Melting Point | Capillary method (1 °C/min rise) | 85–87 °C (Sharp range indicates purity) |
| Appearance | Visual | Emerald green plates/leaflets. No yellow powder.[2] |
| Solubility Check | Dissolve 10 mg in 1 mL Ethanol | Clear green solution. No turbidity. |
| TLC Purity | Silica Gel (Hex:EtOAc 3:1) | Single spot (Rf ~0.45). No tailing. |
Troubleshooting Guide:
-
Problem: Product "oils out" instead of crystallizing.
-
Cause: Solution too concentrated or cooling too fast.
-
Fix: Reheat to dissolve oil, add 10% more solvent, and scratch the glass side with a rod to induce nucleation.
-
-
Problem: Low Yield.
-
Cause: Product is moderately soluble in Pet Ether.
-
Fix: Concentrate the mother liquor further and collect a second crop (purity may be lower).
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8749, N,N-Dimethyl-4-nitrosoaniline. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PrepChem. (n.d.). Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - p-Nitroso-dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. P-NITROSODIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting & Optimization
Technical Support Center: Enhancing Detection Limits for p-nitroso-N,N-dimethylaniline (PNDMA)
Welcome to the technical support center dedicated to the sensitive detection of p-nitroso-N,N-dimethylaniline (PNDMA) and other nitrosamine impurities. As a member of the nitrosamine class of compounds, PNDMA is considered a probable human carcinogen, and its presence in pharmaceuticals, even at trace levels, is a significant safety concern.[1][2][3] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring rigorous control of these impurities.[1][4][5]
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and expert insights to help you overcome common challenges and improve the sensitivity and reliability of your PNDMA detection methods.
Section 1: Fundamentals of PNDMA Analysis
Achieving the low detection limits required by regulatory bodies—often in the parts-per-billion (ppb) range—necessitates highly sensitive analytical technologies.[5][6] The choice of analytical technique is critical and is typically dictated by the required sensitivity, the complexity of the sample matrix, and the physicochemical properties of PNDMA.
The most effective and widely used techniques are hyphenated mass spectrometry methods, which provide the necessary sensitivity and selectivity for trace-level analysis.[1][7]
| Parameter | LC-MS/MS | GC-MS/MS | HPLC-UV |
| Applicability | Versatile for a broad range of nitrosamines, including less volatile and thermally unstable compounds.[1] | Preferred for volatile nitrosamines.[1][7] PNDMA is amenable to this technique. | Limited applicability for trace analysis; often lacks the required sensitivity.[8] |
| Sensitivity | High sensitivity, capable of reaching low ppb or even parts-per-trillion (ppt) levels.[1][7] | Also highly sensitive, particularly for volatile analytes.[1] | Significantly lower sensitivity; LOQs typically in the 10-20 ng/mL range, which may not meet regulatory limits.[9] |
| Selectivity | Excellent selectivity through Multiple Reaction Monitoring (MRM).[1] | High selectivity, also utilizing MRM.[1] | Prone to interferences from co-eluting matrix components. Peak identity confirmation is challenging without a mass detector.[10] |
| Matrix Effects | Susceptible to ion suppression or enhancement, requiring careful method development and sample cleanup.[11][12] | Less prone to ion suppression than ESI-based LC-MS but can still be affected.[13] | Can be affected by matrix interferences that absorb at the same wavelength. |
| Ionization Source | Typically Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for small nitrosamines.[14][15] | Electron Ionization (EI) is standard. | Not applicable. |
Section 2: Troubleshooting Guide for PNDMA Analysis
This section addresses specific issues encountered during PNDMA analysis in a question-and-answer format. The solutions provided are grounded in established analytical principles and best practices.
Topic 1: Poor Sensitivity & High Detection Limits
Question: My signal-to-noise (S/N) ratio for PNDMA is unacceptably low. What are the primary factors I should investigate?
Answer: A low S/N ratio is a common challenge in trace analysis. The issue can stem from the analyte signal being too low or the baseline noise being too high. Here’s a systematic approach to troubleshooting:
-
Optimize Mass Spectrometer Parameters: This is the most critical step for improving signal intensity.
-
Ionization Source: For small, relatively non-polar molecules like PNDMA, Atmospheric Pressure Chemical Ionization (APCI) often yields a better response and is less susceptible to matrix effects than Electrospray Ionization (ESI).[14][15]
-
Compound-Dependent Parameters: Ensure that parameters like collision energy (CE), declustering potential (DP), or Q0 dissociation (Q0D) are empirically optimized for PNDMA.[14] Syringe infusion can provide a starting point, but final optimization should be performed via LC-MS analysis to account for mobile phase and matrix effects.[14]
-
Source Parameters: Optimize gas flows (e.g., nebulizer gas, curtain gas) and temperature. Increasing curtain gas flow can reduce chemical noise and improve the S/N ratio.[14]
-
-
Evaluate Sample Preparation: Inefficient extraction or concentration will directly lead to a low signal.
-
Extraction Technique: Solid-Phase Extraction (SPE) is a highly effective technique for concentrating PNDMA from the sample matrix and removing interferences. Ensure the sorbent chemistry is appropriate for PNDMA and that the elution solvent provides high recovery.
-
Evaporation Step: If an evaporation step is used to concentrate the sample, be cautious. PNDMA can be volatile, and excessive heat or a strong nitrogen stream can lead to significant analyte loss.[16]
-
-
Check Chromatographic Performance: A broad, distorted peak will have a lower height and, consequently, a lower S/N ratio.
-
Column Choice: Use a high-efficiency column (e.g., sub-2 µm particle size) to ensure sharp, narrow peaks.
-
Mobile Phase: Ensure the mobile phase pH is compatible with the analyte and column. For PNDMA, a C18 column with a mobile phase of water and methanol (or acetonitrile) with a small amount of formic acid is a common starting point.[17]
-
Question: I'm using LC-MS/MS with ESI, and my sensitivity is poor. Would switching to APCI make a significant difference for PNDMA?
Answer: Yes, switching to APCI is highly recommended and could make a substantial difference.
-
Mechanism of Ionization: ESI is a soft ionization technique that works best for polar, ionizable molecules that are already in solution as ions. APCI, on the other hand, uses a corona discharge to ionize analytes in the gas phase. It is generally more efficient for less polar, more volatile compounds like many small nitrosamines, including PNDMA.[15]
-
Reduced Matrix Effects: APCI is often less prone to the ion suppression effects commonly seen with ESI, especially in complex matrices.[12] This is because the ionization process in APCI is more robust and less dependent on the surface activity of droplets.
-
Flow Rate Compatibility: APCI typically performs optimally at higher flow rates (e.g., >100 µL/min) compared to ESI, which can be advantageous for standard analytical-scale HPLC systems.[14]
When switching, a complete re-optimization of all source parameters (e.g., vaporizer temperature, corona current) is essential to achieve the best performance.
Topic 2: Matrix Effects & Poor Reproducibility
Question: I suspect matrix effects are impacting my results, causing ion suppression and poor reproducibility. How can I confirm and mitigate this?
Answer: Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal.[11][12] This is a major source of inaccuracy and imprecision in LC-MS/MS analysis.
Confirmation of Matrix Effects:
The most common method is the post-extraction spike comparison.
-
Analyze a blank matrix sample that has been through your entire sample preparation procedure.
-
Spike the extracted blank matrix with a known concentration of PNDMA.
-
Prepare a pure solution standard of PNDMA at the same concentration in your mobile phase.
-
Compare the peak area of the post-extraction spike (B) to the pure standard (A). The matrix effect (ME) can be calculated as: ME (%) = (B / A) * 100 .
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components before they reach the MS source.
-
Solid-Phase Extraction (SPE): Use a well-chosen SPE cartridge to selectively retain PNDMA while washing away matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the pH and solvent choice to selectively extract PNDMA.
-
-
Chromatographic Separation: Modify your LC method to chromatographically separate PNDMA from the co-eluting matrix components. Try a different column chemistry (e.g., PFP instead of C18) or adjust the gradient profile.[18]
-
Sample Dilution: A simple yet effective strategy is to dilute the sample extract.[13] This reduces the concentration of matrix components, but it may also dilute your analyte below the detection limit, so a balance must be found.
-
Use of Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., PNDMA-d6) is chemically identical to the analyte and will co-elute, experiencing the same matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression or enhancement is effectively normalized.[13]
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix. This ensures that the standards and samples experience similar matrix effects, improving quantitation accuracy.[13]
Workflow for PNDMA Analysis & Troubleshooting
Below is a generalized workflow for analyzing PNDMA, highlighting key decision points for troubleshooting.
Caption: General workflow for PNDMA analysis from sample preparation to data review.
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I prevent the artificial formation of PNDMA during my analysis?
-
Artifactual formation of nitrosamines during sample preparation and analysis can lead to an overestimation of the impurity.[6] This can happen if residual nitrosating agents (like nitrites) are present and react with precursor amines (like N,N-dimethylaniline) under certain conditions. To prevent this, avoid acidic conditions during sample workup where possible, keep samples cool, and consider adding an inhibitor like ascorbic acid to the sample preparation workflow.
Q2: What is a typical Limit of Quantitation (LOQ) I should aim for with an LC-MS/MS method?
-
Regulatory requirements are stringent, and methods should be sensitive enough to detect nitrosamines well below the acceptable intake (AI) limits.[4] While specific LOQs depend on the drug product's maximum daily dose, a common target for sensitive methods is in the low ppb range (e.g., 1-10 ppb or ng/g) or even sub-ppb levels.[5]
Q3: Is derivatization a viable strategy to improve PNDMA detection?
-
Yes, derivatization can be a powerful tool, especially for GC-MS analysis. One strategy involves denitrosation followed by derivatization of the resulting amine with a reagent like p-toluenesulfonyl chloride.[19] This can improve the chromatographic behavior and mass spectrometric response of the analyte, leading to significantly lower detection limits.[19] However, this adds complexity and potential sources of error to the workflow, so it should be carefully validated. For LC-MS/MS, direct analysis is usually preferred due to its high intrinsic sensitivity.
Q4: My laboratory only has HPLC-UV. Can I still screen for PNDMA?
-
While LC-MS/MS is the preferred technique, HPLC-UV can be used for screening, but with significant limitations.[8] The sensitivity of UV detection is much lower, with LOQs typically around 10-20 ng/mL, which may not be sufficient to meet regulatory limits for all products.[9] Furthermore, UV detection is not specific, and co-eluting impurities can easily lead to false positives. Any presumptive positive result from an HPLC-UV screen must be confirmed by a more sensitive and selective technique like LC-MS/MS.[5][7]
Section 4: Standard Operating Procedure (SOP)
SOP 1: General Purpose LC-MS/MS Method for the Quantification of PNDMA
1.0 Scope: This SOP outlines a general method for the quantification of p-nitroso-N,N-dimethylaniline (PNDMA) in a drug substance using a Triple Quadrupole LC-MS/MS system. This method must be fully validated for your specific matrix and instrument.
2.0 Materials & Reagents:
-
PNDMA reference standard
-
PNDMA-d6 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid (≥98%)
-
Drug substance blank matrix
3.0 Instrumentation & Conditions:
-
LC System: UPLC/HPLC system capable of binary gradients.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
LC Column: High-strength silica C18, 2.1 x 100 mm, 1.8 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: (Example) 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Source: APCI, Positive Ion Mode.
-
MRM Transitions:
-
PNDMA: Optimize precursor/product ions on your instrument (e.g., Q1: 151.1 m/z -> Q2: 121.1 m/z).
-
PNDMA-d6: Optimize precursor/product ions on your instrument (e.g., Q1: 157.1 m/z -> Q2: 127.1 m/z).
-
Note: Dwell times, collision energies, and cone voltages must be optimized.
-
4.0 Procedure:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of PNDMA and PNDMA-d6 in methanol.
-
Create a series of working standards by serial dilution to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in the mobile phase or a blank matrix extract.
-
Spike each calibration standard and sample with the internal standard to a final concentration of 10 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the drug substance into a centrifuge tube.
-
Add 1.0 mL of diluent (e.g., 50:50 Methanol:Water) and the internal standard solution.
-
Vortex for 2 minutes to dissolve.
-
Centrifuge at 10,000 rpm for 10 minutes to pelletize the excipients/API.
-
Transfer the supernatant to an autosampler vial for analysis. Note: For complex matrices, an SPE cleanup step would be inserted here.
-
-
Analysis:
-
Set up the analytical sequence, starting with a blank and system suitability injections, followed by the calibration curve and samples.
-
Inject quality control (QC) samples at low, medium, and high concentrations every 10-20 samples to verify system performance.
-
5.0 Data Analysis:
-
Integrate the peak areas for PNDMA and PNDMA-d6.
-
Calculate the peak area ratio (PNDMA / PNDMA-d6).
-
Generate a linear regression calibration curve of the peak area ratio vs. concentration.
-
Quantify the concentration of PNDMA in the samples using the calibration curve.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common PNDMA analysis issues.
References
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023). EDQM. [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025). ResolveMass Laboratories Inc.. [Link]
-
Nitrosamine Impurities Testing and Analysis. ResolveMass Laboratories Inc.. [Link]
-
Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Eurofins. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information (PMC). [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications. [Link]
-
Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
N,N-Dimethylaniline Method no.: PV2064. OSHA. [Link]
-
p-NITROSODIMETHYL- ANILINE HAZARD SUMMARY. NJ.gov. [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
Nitrosamines Analysis in Pharmaceuticals. (2021). Agilent. [Link]
-
Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Course Hero. [Link]
-
p-Nitroso-dimethylaniline. (2020). Sciencemadness Discussion Board. [Link]
-
Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. National Center for Biotechnology Information (PMC). [Link]
-
Nitrosamine and NDSRIs conventional detection methods and other options. (2024). Lachman Consultants. [Link]
-
N,N-dimethyl-4-nitrosoaniline. PubChem. [Link]
-
Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. [Link]
-
Analysis of N-nitrosamines by High-Performance Liquid Chromatography With Post-Column Photohydrolysis and Colorimetric Detection. PubMed. [Link]
-
Derivatization Method for Determination of Nitrosamines by GC–MS. ResearchGate. [Link]
-
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. National Center for Biotechnology Information (PMC). [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Center for Biotechnology Information (PMC). [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]
-
Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Waters. [Link]
-
Quick Analysis of N-nitrosodimethylamine (NDMA) in Ranitidine Drug Substance and Drug Product by HPLC/UV. Waters Corporation. [Link]
-
p-nitroso-N,N-dimethylaniline. Stenutz. [Link]
- Method of preparing p-nitrosoaniline derivatives.
-
n-Nitroso-dimethylaniline. PubChem. [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. National Center for Biotechnology Information (PMC). [Link]
-
Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. (2025). ResearchGate. [Link]
-
Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. (2026). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. White paper - Nitrosamines analysis [seqens.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Nitrosamine and NDSRIs conventional detection methods and other options - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 15. waters.com [waters.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. lcms.cz [lcms.cz]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability & Application of N,N-Dimethyl-4-nitrosoaniline (RNO)
Product: N,N-Dimethyl-4-nitrosoaniline (RNO, NDMA)
Application: Singlet Oxygen (
Core Technical Overview
N,N-dimethyl-4-nitrosoaniline (RNO) is a chromophore widely used as a sensitive probe for singlet oxygen (
Critical Stability Profile:
-
Aqueous Solubility: Very low (< 0.1 mg/mL). Requires organic co-solvent for stock preparation.
-
Photostability: Poor. Highly sensitive to ambient light (photobleaching).
-
Thermal Stability: Moderate. Susceptible to self-heating in bulk; stable in solution if kept cool.
-
Reactivity: Stable to
directly but reacts rapidly with trans-annular peroxides (formed by + Imidazole) or directly with .
Standard Operating Procedure (SOP): Preparation & Handling
To ensure data integrity, you must distinguish between storage stability (shelf-life) and assay stability (signal-to-noise).
Step 1: Stock Solution Preparation (Critical)
-
Solvent: Do not attempt to dissolve directly in water. Use Ethanol (EtOH), Methanol (MeOH), or Acetone.
-
Concentration: Prepare a 10–20 mM stock solution.
-
Example: Dissolve 15 mg RNO in 10 mL Ethanol.
-
-
Storage: Store aliquots at -20°C in amber vials. Protect from light at all times.
Step 2: Working Solution (The Assay Mix)
-
Dilution: Dilute the stock into aqueous buffer (e.g., 25 mM Phosphate Buffer, pH 7.0–7.4) to reach a final concentration of ~20–50 µM.
-
Clarification: If turbidity occurs, filter through a 0.2 µm PTFE filter.
-
The "Trap": For
detection, you must add Imidazole (or Histidine) to the solution (typically 8–10 mM). RNO alone will not bleach significantly with .
QC Checkpoint
Before running your experiment, measure the Absorbance at 440 nm (
-
Target
: 0.8 – 1.0 AU (for optimal dynamic range). -
Molar Extinction Coefficient (
): ~34,000 M cm (pH 7.4).
Troubleshooting Guide
Issue 1: No Signal (Absorbance does not decrease)
User Question: "I am irradiating my photosensitizer, but the RNO absorbance at 440 nm remains flat. Is my RNO degraded?"
Technical Diagnosis:
The most common cause is missing the acceptor . RNO is chemically inert to
-
Mechanism:
reacts with Imidazole to form a trans-annular peroxide.[1][2] This peroxide then oxidizes RNO, causing the bleaching (loss of color).[1] -
Solution: Ensure your buffer contains 8–10 mM Imidazole or Histidine.
-
Verification: If you are looking for Hydroxyl Radicals (
), Imidazole is not required (RNO reacts directly with ).
Issue 2: Baseline Drift (Spontaneous Bleaching)
User Question: "My negative control (RNO + Buffer) is losing absorbance over time without any irradiation."
Technical Diagnosis: This indicates background instability caused by environmental factors or impurities.
-
Cause A (Light): RNO is photosensitive. Ambient lab light (fluorescents) can induce slow photobleaching.
-
Fix: Wrap all tubes/vials in foil. Perform assays in dim light.
-
-
Cause B (Reducing Agents): Presence of DTT,
-mercaptoethanol, or GSH in your buffer will reduce the nitroso group, bleaching the compound chemically.-
Fix: Remove reducing agents from the buffer system.
-
-
Cause C (pH): Extreme pH (<5 or >9) can shift the equilibrium or induce hydrolysis.
-
Fix: Buffer to pH 7.0–7.4.
-
Issue 3: Turbidity or Precipitation
User Question: "My solution looks cloudy or the absorbance readings are fluctuating wildly."
Technical Diagnosis: RNO has precipitated due to the aqueous solubility limit being exceeded.
-
Cause: Diluting the organic stock into water too quickly or at too high a concentration.
-
Fix:
-
Lower the final RNO concentration to <50 µM.
-
Ensure the final organic solvent content (EtOH/MeOH) is <1% (to avoid affecting the assay) but high enough to keep the stock soluble during mixing.
-
Sonicate the stock before dilution.
-
Mechanism & Logic Visualization
Diagram 1: The RNO-Imidazole Reaction Pathway
This diagram illustrates why Imidazole is required for Singlet Oxygen detection.
Caption: The RNO-Imidazole "Trap" Mechanism.[1] Note that
Diagram 2: Troubleshooting Logic Flow
Use this flowchart to diagnose stability or signal issues.
Caption: Diagnostic workflow for resolving RNO stability and signal artifacts.
Frequently Asked Questions (FAQ)
Q: What is the exact Molar Extinction Coefficient (
Q: Can I use RNO to detect Superoxide (
Q: How long is the working solution stable? A: Once diluted into aqueous buffer, RNO should be used within 4 hours . Long-term storage of aqueous RNO is not recommended due to slow hydrolysis and precipitation risks. Always prepare fresh from the ethanolic stock.
Q: Why is my RNO stock green/brown instead of yellow? A: Solid RNO is often dark green/brown. Upon dissolution and dilution, it should appear yellow/orange. If the solution remains dark green or turns turbid, it may not be fully dissolved (check solvent) or has degraded.
References
-
Kraljic, I., & El Mohsni, S. (1978). A new method for the detection of singlet oxygen in aqueous solutions. Photochemistry and Photobiology, 28(4-5), 577-581.
- Bors, W., et al. (1978). Assay of hydroxyl radicals with p-nitrosodimethylaniline: A comparison with the radiolysis of phenylalanine.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8749, N,N-Dimethyl-4-nitrosoaniline.
-
Sigma-Aldrich. Product Specification: N,N-Dimethyl-4-nitrosoaniline (138-89-6).[3]
Sources
Technical Support Center: Minimizing Matrix Effects in Wastewater Analysis Using RNO
Welcome to the technical support center for the application of N,N-dimethyl-4-nitrosoaniline (RNO) in quantifying hydroxyl radicals (•OH) during wastewater analysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Advanced Oxidation Processes (AOPs) and require a reliable method to assess •OH concentrations. Here, we delve into the common challenges and provide field-proven solutions to mitigate matrix effects, ensuring the integrity and accuracy of your results.
Section 1: Foundational Concepts & Core Principles
Before diving into troubleshooting, it is crucial to understand the principles of the RNO assay and the nature of wastewater matrix effects.
What is the RNO assay and how does it work?
The RNO assay is a colorimetric method used to indirectly quantify the concentration of hydroxyl radicals in an aqueous solution. RNO is a vibrant yellow compound that, upon reaction with •OH, is oxidized, leading to the "bleaching" or loss of its color.[1][2] This change in color is measured spectrophotometrically by monitoring the decrease in absorbance at its maximum wavelength (λmax), typically around 440 nm.[1][3] The rate of this bleaching is proportional to the rate of •OH generation, allowing for its quantification.
The Underlying Chemistry
The reaction between RNO and the hydroxyl radical is a complex process. The •OH radical attacks the RNO molecule, initiating a series of reactions that ultimately break down the chromophore responsible for its yellow color.[1][2] This makes RNO a useful "probe" or "spin trap" for detecting these highly reactive and short-lived radical species.[2][4]
Why is wastewater a challenging matrix for the RNO assay?
Wastewater is a complex and highly variable mixture of dissolved and suspended solids, organic matter, inorganic salts, and microorganisms.[5][6][7] These components, collectively known as the "matrix," can significantly interfere with the RNO assay, leading to inaccurate results. This interference is referred to as the "matrix effect."[8][9][10]
Key components of the wastewater matrix that can interfere with the RNO assay include:
-
Dissolved Organic Matter (DOM): Also known as effluent organic matter (EfOM), DOM can act as a scavenger of hydroxyl radicals, competing with RNO and leading to an underestimation of •OH concentrations.[11][12]
-
Suspended Solids and Turbidity: Particulate matter can scatter and absorb light, interfering with spectrophotometric measurements and causing inaccuracies in absorbance readings.[13][14][15][16]
-
Inorganic Ions: Certain ions, particularly chlorides, can react during AOPs to form other oxidizing species like active chlorine, which can also bleach RNO, leading to an overestimation of •OH.[1][4][17]
-
Other Oxidants: Besides •OH, AOPs can generate other reactive species that may react with RNO, compromising the selectivity of the assay.[4][18]
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible RNO Bleaching Rates
Question: My RNO bleaching rates are highly variable between replicate experiments, even when using the same wastewater sample. What could be the cause?
Answer: Inconsistent bleaching rates are often a result of uncontrolled variables in your experimental setup or changes in the wastewater matrix itself.
Troubleshooting Steps:
-
Evaluate Sample Homogeneity: Wastewater samples can be heterogeneous, especially with respect to suspended solids. Ensure your sample is well-mixed before taking an aliquot for analysis. For highly turbid samples, consider a pre-filtration step (see Issue 3 for more details).
-
Control Temperature: The rates of chemical reactions, including the reaction between RNO and •OH, are temperature-dependent. Ensure your experiments are conducted in a temperature-controlled environment.
-
Check Reagent Stability: RNO solutions can be susceptible to photobleaching from ambient light.[19][20][21] Prepare fresh RNO stock solutions regularly and store them in amber glass bottles or protected from light.
-
Standardize AOP Conditions: Ensure that the operational parameters of your AOP system (e.g., lamp intensity in photochemical processes, catalyst loading, oxidant dosage) are consistent across all experiments.
Issue 2: Suspected Overestimation of Hydroxyl Radical Concentration
Question: The calculated •OH concentration seems too high for my system. Could other species be bleaching the RNO?
Answer: Yes, this is a common issue. RNO is not entirely selective for hydroxyl radicals and can be bleached by other oxidants that may be present or generated in your system.[4]
Potential Interferences and Solutions:
| Interfering Species | Origin in Wastewater Treatment | Mitigation Strategy |
| Active Chlorine (HOCl/OCl⁻) | Disinfection byproducts, electrolysis of chloride-containing wastewater.[4] | Scavenger Addition: Add a specific scavenger for active chlorine, such as sodium thiosulfate, before the addition of RNO. However, be aware that the scavenger itself might interact with •OH. Control Experiments: Run a control experiment without the AOP but with the expected concentration of active chlorine to quantify its contribution to RNO bleaching. |
| Ozone (O₃) | Ozonation processes. | Selective Quenching: Use a compound that reacts much faster with ozone than with •OH. For example, some researchers use tert-butyl alcohol as a general radical scavenger to differentiate between radical and non-radical oxidation pathways. |
| Chloramines | Reaction of chlorine with ammonia in wastewater.[17] | pH Adjustment: The stability and reactivity of chloramines are pH-dependent. Adjusting the pH may alter their interference. Control Experiments: Similar to active chlorine, quantify the effect of chloramines in a separate control experiment. |
Experimental Protocol: Differentiating •OH from Other Oxidants
To confirm the presence and contribution of •OH, the use of a hydroxyl radical scavenger is recommended. Tert-butyl alcohol (TBA) is commonly used for this purpose as it reacts rapidly with •OH but much more slowly with other oxidants.
-
Prepare two identical wastewater samples under the same conditions.
-
To one sample, add an excess of tert-butyl alcohol .
-
Initiate your AOP in both samples and add RNO.
-
Monitor the RNO bleaching in both samples.
-
A significant reduction in RNO bleaching in the sample containing TBA indicates that hydroxyl radicals are the primary species responsible for the bleaching. The residual bleaching can be attributed to other oxidants.
Issue 3: High Background Absorbance or Noisy Spectrophotometer Readings
Question: My initial absorbance readings are very high, and the data is noisy, making it difficult to accurately measure the change in absorbance. What can I do?
Answer: This is a classic sign of interference from turbidity and suspended solids in the wastewater sample.[13][14][16] These particles scatter and absorb light, leading to artificially high and unstable absorbance readings.[15]
Solutions:
-
Filtration: This is the most direct way to remove suspended particles.
-
Use a 0.45 µm or 0.22 µm syringe filter to clarify the sample before analysis.
-
Caution: Be aware that filtration may remove some particle-bound analytes of interest.[13] It is essential to validate that the filtration step does not significantly alter the concentration of the target compounds in your study.
-
-
Centrifugation: For larger sample volumes, centrifugation followed by careful decanting of the supernatant can effectively reduce turbidity.
-
Sample Blanking: While not a solution for severe turbidity, using a sample blank can help to correct for low levels of color and turbidity. A sample blank consists of the wastewater sample without the RNO reagent.
Issue 4: Underestimation of Hydroxyl Radical Concentration
Question: I believe my AOP is efficient, but the RNO assay shows very low •OH concentrations. What could be causing this?
Answer: This is likely due to the presence of hydroxyl radical scavengers in the wastewater matrix, with Dissolved Organic Matter (DOM) being the primary culprit.[11][12]
Troubleshooting Steps:
-
Characterize the Organic Content: Measure the Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) of your wastewater sample. High levels of organic matter will inevitably lead to significant scavenging of •OH.
-
Dilution: Diluting the wastewater sample with deionized water can reduce the concentration of scavengers.[8]
-
Procedure: Prepare a series of dilutions (e.g., 1:2, 1:5, 1:10) of your wastewater sample.
-
Perform the RNO assay on each dilution.
-
Analysis: If scavenging is the issue, you should observe an increase in the apparent •OH production rate with increasing dilution. However, remember that dilution also reduces the concentration of your target pollutant, which may affect the overall reaction kinetics.
-
-
Standard Addition Method: This is a more advanced technique to compensate for matrix effects.
-
Spike the wastewater sample with known concentrations of a substance that generates a known amount of •OH under your AOP conditions.
-
By measuring the response to these additions, you can extrapolate to determine the •OH concentration in the original unspiked sample.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the RNO assay for wastewater analysis.
Caption: A flowchart for troubleshooting common issues in RNO-based wastewater analysis.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a suitable concentration of RNO to use for wastewater analysis? A typical starting concentration for RNO is in the range of 10-50 µM. However, the optimal concentration will depend on the expected •OH concentration in your system. It should be high enough to provide a measurable absorbance signal but not so high that it significantly scavenges all the generated radicals.
Q2: Are there alternatives to RNO for measuring hydroxyl radicals in wastewater? Yes, other probe compounds exist, each with its own advantages and disadvantages. Examples include coumarin, terephthalic acid, and benzene, which form fluorescent hydroxylated products.[22][23] The choice of probe depends on the specific matrix and the available analytical instrumentation.
Q3: How can I validate my RNO method for a specific wastewater matrix? Method validation is crucial for ensuring data quality.[24][25][26] Key validation steps include:
-
Specificity: Use scavengers to demonstrate that the assay is responding primarily to •OH.
-
Linearity: Establish a linear relationship between the rate of RNO bleaching and the rate of •OH production (this can be challenging in a complex matrix).
-
Precision: Assess the repeatability of your measurements.
-
Accuracy: Use the standard addition method to determine the recovery of a known amount of •OH.
Q4: Can photobleaching of RNO by the light source in my photochemical reactor affect my results? Yes, direct photobleaching of RNO by the UV lamps in your reactor can be a significant interference.[19][20][21] To account for this, you must run a control experiment with the wastewater sample and RNO, exposing it to the same light source but without the catalyst or oxidant that generates the •OH. The rate of RNO bleaching in this control should be subtracted from the rate observed in your actual experiment.
Visualizing the RNO Experimental Workflow
The following diagram outlines the key steps in a well-controlled RNO experiment for wastewater analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. vbn.aau.dk [vbn.aau.dk]
- 5. Analysis of organic nitrogen removal in municipal wastewater by reverse osmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous removal of organic matter and nitrogen from milking parlor wastewater by a magnetic activated sludge (MAS) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of water matrix effects, experimental parameters, and the degradation pathway during the TiO2 photocatalytical treatment of the antibiotic dicloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of reclaimed water on select organic matter properties of a receiving stream-fluorescence and perylene sorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of effluent organic matter in the photochemical degradation of compounds of wastewater origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. esslabshop.com [esslabshop.com]
- 15. ysi.com [ysi.com]
- 16. cdn.ymaws.com [cdn.ymaws.com]
- 17. P-nitrosodimethylaniline (RNO)-based evaluation of enhanced oxidative potential during electrochemical treatment of high-salinity wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Photobleaching - Wikipedia [en.wikipedia.org]
- 20. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of fluorescence-based techniques for the quantification of particle-induced hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. epa.gov [epa.gov]
- 25. Development and Validation of a Simplified Method for Analysis of SARS-CoV-2 RNA in University Dormitories - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Validating and optimizing the method for molecular detection and quantification of SARS-CoV-2 in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of RNO in high-salt environments
Topic: Overcoming Solubility & Interference Issues of RNO (
Diagnostic & Decision Matrix
Start here. Identify your specific observation to route to the correct protocol.
Figure 1: Diagnostic workflow for identifying whether RNO issues are physical (solubility) or chemical (interference).
Technical Deep Dive: The "Solubility" Trap
Many researchers mistake kinetic interference for solubility limits . In high-salt environments (especially saline/seawater), two distinct phenomena occur:
A. The "Salting-Out" Effect (Physical)
According to the Setschenow equation , increasing salt concentration reduces the solubility of non-electrolyte organic solutes (like RNO). The salt ions hydrate strongly, "stealing" water molecules that would otherwise solvate the RNO, forcing it to aggregate or precipitate.
-
Symptom: Turbidity or baseline drift in absorbance at 440 nm.
-
Impact: Inaccurate initial concentration (
) readings.
B. The Chloride Interference (Chemical)
This is the critical failure point in AOP research. If your "high salt" is Sodium Chloride (NaCl), RNO loses its selectivity.
-
Scavenging: Chloride ions (
) react with hydroxyl radicals ( ) to form chlorine radicals ( ).-
Reaction:
-
-
False Positives/Negatives: These chlorine species (
, ) can also bleach RNO, but at different rates than .-
Result: You are no longer measuring just
; you are measuring "Total Oxidizing Capacity" (TOC) of the mix.
-
Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol or Methanol to dissolve RNO for my stock solution?
CRITICAL WARNING: NO.
While alcohols increase RNO solubility, they are potent hydroxyl radical scavengers (
-
Correct Approach: Use warm (
) deionized water or Protocol A below.
Q2: How does high ionic strength affect the Extinction Coefficient (
-
Fix: You must recalibrate
in your specific salt buffer (See Protocol B).
Q3: My RNO isn't bleaching in seawater, but I know I'm generating
-
Mechanism:
is pH-dependent but significant. In acidic conditions, this effect is amplified.
Experimental Protocols
Protocol A: Preparation of Salt-Resistant RNO Stock
Use this method to maximize solubility without introducing organic scavengers.
Materials:
-
RNO Solid (Sigma-Aldrich/Merck).
-
Milli-Q Water (heated to 40°C).
-
0.22
PVDF Syringe Filter (Hydrophilic). -
Amber glass vial (RNO is light sensitive).
Steps:
-
Weighing: Weigh 5.0 mg of RNO.
-
Dissolution: Add to 50 mL of warm (40°C) Milli-Q water. Do not use saline yet.
-
Sonication: Sonicate for 15 minutes. The solution should be bright yellow/orange.
-
Filtration: Pass the solution through the 0.22
filter into the amber vial. This removes micro-aggregates that act as nucleation sites for precipitation when salt is added later. -
Quality Check: Measure Absorbance (
). If , dilute. -
Usage: Spike this aqueous concentrate into your high-salt experimental matrix immediately before the run. Do not store RNO in high salt for long periods.
Protocol B: Matrix-Matched Extinction Coefficient Determination
Essential for accurate quantification in brine.
-
Prepare Matrix: Prepare your exact buffer/salt solution (e.g., 0.6 M NaCl).
-
Dilution Series: Prepare 5 concentrations of RNO (e.g., 10, 20, 30, 40, 50
) using the Matrix as the diluent. -
Blanking: Zero the spectrophotometer using the Matrix (without RNO).
-
Measurement: Measure
for each. -
Calculation: Plot
(y-axis) vs. Concentration (x-axis).-
Slope =
. -
Use this specific
for all calculations.
-
Protocol C: Distinguishing from Chlorine Bleaching
Use this to validate that your bleaching is actually due to hydroxyl radicals.
Concept: Use tert-Butanol (t-BuOH) as a selective scavenger. t-BuOH reacts rapidly with
| Condition | Additive | Result Interpretation |
| Run 1 | RNO + Salt + Oxidant | Baseline Bleaching Rate ( |
| Run 2 | RNO + Salt + Oxidant + Excess t-BuOH (50 mM) | Rate ( |
-
Analysis:
-
If
: Bleaching was driven by . -
If
: Bleaching is driven by Active Chlorine (or other oxidants), NOT .
-
Mechanism Visualization: The Competition
The following diagram illustrates why RNO signal is suppressed in high chloride environments.
Figure 2: Competitive pathways in saline environments. Note that Chloride (
Reference Data Table
Comparison of RNO Behavior in Different Matrices
| Parameter | Pure Water (Milli-Q) | Seawater / High Salt (~0.5M NaCl) | Impact on Assay |
| Solubility Limit | ~0.5 - 1.0 mM | < 0.1 mM | Risk of precipitation in stock spikes. |
| Requires recalibration (Protocol B). | |||
| Dominant Oxidant | Loss of specificity. | ||
| Bleaching Kinetics | First Order | Mixed / Pseudo-First Order | Complex data fitting required. |
*Value varies based on specific ionic composition (e.g.,
References
-
Muff, J., & Søgaard, E. G. (2011). Study of electrochemical bleaching of p-nitrosodimethylaniline and its role as hydroxyl radical probe compound.[1][2][3] Journal of Applied Electrochemistry, 41, 599–607.
-
Comninellis, C. (1994). Electrocatalysis in the electrochemical conversion/combustion of organic pollutants for waste water treatment. Electrochimica Acta, 39(11-12), 1857-1862.
-
Ghanbari, F., & Moradi, M. (2017). Application of peroxymonosulfate and its activation methods for degradation of environmental organic pollutants: Review. Chemical Engineering Journal, 310, 41-62.
-
Simonsen, M. E., et al. (2010).[4] Solvatochromic parameters for p-nitrosodimethylaniline in aqueous mixtures. Journal of Solution Chemistry. (Contextual grounding for solvatochromism effects).
Sources
optimizing wavelength selection for dimethyl-nitrosoaniline absorbance
Technical Support Center: RNO ( -Dimethyl-4-nitrosoaniline) Spectrophotometric Optimization
Topic: Optimizing Wavelength Selection & Experimental Conditions for RNO Absorbance Assays Ticket ID: RNO-OPT-440 Assigned Specialist: Senior Application Scientist, Spectroscopy Division
Executive Summary & Core Theory
The "Why" behind the Wavelength:
For the detection of hydroxyl radicals (
-
Electronic Transition: The strong absorption band at 440 nm (
) arises from a charge-transfer transition involving the electron-donating dimethylamino group and the electron-withdrawing nitroso group. -
The Bleaching Principle: Upon reaction with
, the conjugated -system is disrupted, causing the yellow solution to become colorless. This "bleaching" is directly proportional to concentration in competition kinetics.
Critical Constraint: This transition is highly pH-dependent. RNO acts as a weak base; protonation of the nitroso or amine group in acidic media destroys the 440 nm chromophore, leading to "false bleaching" artifacts.
Experimental Protocol: The Self-Validating Workflow
Do not proceed to experimental trials until you have validated your detection system using this baseline protocol.
Phase A: Stock Preparation & Solvent Verification
Goal: Create a stable stock solution without introducing hydroxyl radical scavengers.
-
Solvent Choice: Dissolve RNO in 100% Air-Saturated Water (Milli-Q, >18.2 M
).-
Warning: Do NOT use Ethanol or DMSO for stock preparation if you are performing hydroxyl radical assays. These solvents are potent
scavengers ( ) and will outcompete RNO, resulting in zero signal change.
-
-
Concentration: Prepare a primary stock of roughly 50
M .-
Validation: Absorbance at 440 nm should be approximately 1.7 AU (based on Beer’s Law:
). If , dilute; most spectrophotometers lose linearity above 2.0 AU.
-
Phase B: Buffer Selection (The "Scavenger Trap")
Goal: Maintain pH > 7.0 without interfering with radical chemistry.
| Buffer System | Suitability | Technical Note |
| Phosphate (PB) | Ideal | Inert to |
| Borate | Good | Good for pH > 8.5. |
| Tris / HEPES | FORBIDDEN | These are strong radical scavengers. They will protect RNO from oxidation, yielding false negatives. |
| Acetate | Poor | Often requires acidic pH where RNO is unstable. |
Phase C: Wavelength Optimization Workflow (DOT Diagram)
Figure 1: Logic flow for validating RNO spectral integrity prior to kinetic assays.
Troubleshooting Guide (FAQs)
Ticket #1: "My RNO solution turned colorless immediately upon adding my sample."
Diagnosis: Acidic Shock. Root Cause: RNO has a pKa near 3-4. If your sample is acidic (pH < 5), the amine group protonates, destroying the resonance structure responsible for the 440 nm absorbance. Resolution:
-
Check the pH of your final reaction mixture.
-
Increase the molarity of your Phosphate Buffer (e.g., from 10 mM to 50 mM) to buffer the acidic sample.
-
Verification: Add NaOH dropwise. If the yellow color returns, the issue was pH, not radical bleaching.
Ticket #2: "I am generating Hydroxyl Radicals (Fenton/UV), but the RNO absorbance isn't dropping."
Diagnosis: Scavenger Interference. Root Cause: Your buffer or solvent is "stealing" the radicals before they reach the RNO probe. Resolution:
-
Audit your solvent: Did you dissolve reagents in Ethanol, Methanol, or DMSO? These react with
faster than RNO does. -
Audit your buffer: Are you using Tris, HEPES, or MOPS? Switch to Phosphate or Carbonate immediately.
-
Audit the matrix: Does your sample contain high levels of Chloride (
)? Chloride can scavenge to form in acidic conditions.
Ticket #3: "The calibration curve bends at high concentrations."
Diagnosis: Deviations from Beer-Lambert Law.
Root Cause: At high concentrations (
-
Keep working absorbance below 1.0 AU.
-
Use the molar extinction coefficient
only for dilute solutions.
Advanced Mechanism: Competition Kinetics
When using RNO to determine the reaction rate of a scavenger (S), you are setting up a race between RNO and S for the hydroxyl radical.
The Equation:
- : Initial Absorbance
- : Final Absorbance
-
:
(Standard Rate Constant)[1]
Figure 2: Competition pathway. The Analyte protects RNO from bleaching. Higher Analyte concentration = Less bleaching.
References
-
Kraljic, I., & Trumbore, C. N. (1965).[1] p-Nitrosodimethylaniline as an OH radical scavenger in radiation chemistry. Journal of the American Chemical Society, 87(12), 2547–2550. Link
-
Buxton, G. V., Greenstock, C. L., Helman, W. P., & Ross, A. B. (1988). Critical Review of rate constants for reactions of hydrated electrons, hydrogen atoms and hydroxyl radicals in Aqueous Solution. Journal of Physical and Chemical Reference Data, 17(2), 513–886. Link
-
Simmons, K. A. (2022). Real-Time Detection of Hydroxyl Radical Generated at Operating Electrodes via Redox-Active Adduct Formation. Journal of the American Chemical Society. Link
Sources
identifying by-products of dimethyl-nitrosoaniline oxidation
Topic: Identification of
Welcome to the RNO Support Center
You are likely here because you are using
While RNO bleaching (loss of absorbance at 440 nm) is a standard kinetic metric, identifying the specific by-products is the only way to confirm the reaction pathway and rule out non-oxidative bleaching (e.g., adsorption or reduction).
This guide is structured to troubleshoot your analytical workflow, from sample extraction to mass spectrometry interpretation.
Module 1: Diagnostic Workflow (Triage)
Before injecting samples, determine the correct analytical path. RNO and its metabolites are polar and thermally sensitive; choosing the wrong interface will yield blank chromatograms.
Interactive Decision Tree
Use the logic flow below to select your instrument and ionization mode.
Figure 1: Instrument Selection Logic. Note that LC-MS with APCI is the gold standard for nitroso-aromatics due to superior ionization of electron-deficient rings.
Module 2: The Chemistry & Mass Shifts (Interpretation)
Issue: "I see peaks, but the masses don't make sense." Root Cause: RNO oxidation is not a single step. It involves parallel pathways of hydroxylation, demethylation, and nitro-oxidation.
The Degradation Pathway
The hydroxyl radical (
Figure 2: Primary degradation pathways of RNO driven by hydroxyl radical attack.
Mass Shift Reference Table
Use this table to calibrate your Multiple Reaction Monitoring (MRM) or extracted ion chromatograms (EIC).
| Compound Name | Structure Abbrev. | Precursor Ion | Mass Shift ( | Key Fragment Ions (MS2) | Mechanism Indicator |
| RNO (Parent) | 151.08 | Reference | 134, 105, 77 | Target Molecule | |
| Mono-demethylated | 137.07 | -14 Da | 107, 77 | Strong | |
| Bi-demethylated | 123.05 | -28 Da | 93, 65 | Advanced Degradation | |
| Nitro-RNO | 167.08 | +16 Da | 150, 121 | Oxidation of -NO group | |
| Hydroxylated RNO | 167.08 | +16 Da | 149, 120 | Ring Hydroxylation (Isomer of Nitro) |
Critical Note: The Nitro-RNO and Hydroxylated-RNO are isomers (same m/z 167). You must distinguish them by retention time (Nitro is usually less polar/elutes later on C18) or fragmentation patterns.
Module 3: Validated Experimental Protocol
Issue: "My samples degrade before I can analyze them." Solution: RNO intermediates are unstable. This protocol uses Solid Phase Extraction (SPE) to stabilize and concentrate the analytes.
Step 1: Sample Preparation (The "Quench")
-
Quenching: Immediately stop the reaction. If using Fenton's reagent, add excess methanol (scavenges
) or adjust pH to >10 (precipitates iron).-
Why: Continued reaction during autosampler storage will skew results.
-
-
Filtration: 0.22 µm PTFE filter.
Step 2: Solid Phase Extraction (SPE)
Direct injection often fails due to low concentration. Use SPE for enrichment.
-
Cartridge: HLB (Hydrophilic-Lipophilic Balanced) cartridges (e.g., Oasis HLB) are required because RNO metabolites are polar. Standard C18 often loses the demethylated products.
-
Conditioning: 3 mL Methanol
3 mL Water. -
Loading: Load 10–50 mL of sample (pH adjusted to 7.0).
-
Washing: 3 mL of 5% Methanol in water (removes salts).
-
Elution: 2 x 1 mL of 100% Acetonitrile.
-
Reconstitution: Evaporate under
and reconstitute in Mobile Phase A (Water + 0.1% Formic Acid).
Step 3: LC-MS/MS Parameters[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar metabolites)
-
2-10 min: 5%
95% B
-
-
Source: APCI Positive Mode (Preferred) or ESI Positive.
-
Expert Tip: If using ESI, set source temp
to prevent thermal degradation of the N-nitroso group in the source.
-
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use RNO to detect Singlet Oxygen (
Q2: My UV-Vis shows bleaching, but LC-MS shows no peaks. Why? A: This indicates mineralization or ring cleavage .
-
Scenario A: The aromatic ring has opened, forming small aliphatic acids (oxalic, formic, maleic acid). These do not retain on C18 and are often invisible in positive mode MS. Switch to Ion Chromatography or LC-MS Negative Mode targeting organic acids.
-
Scenario B: Ion Suppression. The sample matrix (salts from buffer) is suppressing the signal. Use the SPE protocol in Module 3.
Q3: How do I distinguish between the Nitro- product and the Hydroxylated product (both m/z 167)? A: Look at the UV spectrum from your PDA detector.
-
Nitro-RNO (
-dimethyl-4-nitroaniline): distinct absorption max nm. -
Hydroxylated-RNO: Absorption closer to the parent but shifted.
-
Fragmentation: Nitro groups often show a characteristic loss of
or .
References
-
Kraljic, I. & Trumbore, C. N. (1965). "p-Nitrosodimethylaniline as an OH radical scavenger in radiation chemistry." Journal of the American Chemical Society.
- Xiao, J., et al. (2016). "Identification of intermediates and mechanism of degradation of p-nitrosodimethylaniline by Fenton's reagent." Journal of Hazardous Materials.
- Bustamante, H., et al. (2019). "LC-MS/MS determination of by-products in the oxidation of nitrogenous organic compounds." Analytical Chemistry. (Methodology for APCI vs ESI selection).
-
Wols, B. A., & Hofman-Caris, C. H. (2012). "Review of photochemical reaction constants of organic micropollutants required for UV advanced oxidation processes in drinking water." Water Research.
Sources
reducing background noise in spectrophotometric RNO analysis
Topic: Reducing Background Noise & Interference in RNO Bleaching Assays
Welcome to the Advanced Spectroscopy Support Center. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
You are likely here because your p-nitrosodimethylaniline (RNO) bleaching data is showing high standard deviations, drifting baselines, or "phantom" bleaching in your control groups. In the detection of hydroxyl radicals (
This guide moves beyond basic protocol steps to address the causality of interference. We treat the assay as a system where optical, chemical, and kinetic noise must be isolated and eliminated.
Module 1: Reagent Integrity & "Ghost" Bleaching
The Issue: Your negative control (RNO without ROS source) shows decreasing absorbance over time.
Diagnosis: RNO is inherently photosensitive and pH-dependent. If your background bleaching exceeds 2-3% per hour, you are likely measuring direct photolysis or pH drift, not radical generation.
Troubleshooting Q&A
Q: Why is my RNO stock solution changing color before I even start?
A: RNO exists in equilibrium between protonated and unprotonated forms. The absorption maximum (
-
The Fix: Buffer your solution. RNO absorbance drops significantly at acidic pH (
). Ensure your reaction matrix is buffered (e.g., Phosphate Buffer 10-50 mM, pH 7.4). -
The Check: Measure the pH of your final mixture. If the addition of your drug/catalyst shifts pH by
units, the absorbance change is chemical, not oxidative.
Q: My controls bleach under ambient lab light. Is this normal? A: Yes. RNO undergoes direct photolysis under UV and intense visible light.
-
The Protocol:
-
Prepare all stock solutions in amber glassware .
-
Wrap reaction vessels in aluminum foil during incubation if not actively irradiating.
-
Critical Step: If your experiment involves photo-irradiation (e.g., testing a photocatalyst), you must run a "Light + RNO (No Catalyst)" control. Subtract this decay rate (
) from your sample rate ( ).
-
Module 2: Matrix Scattering (The "Fog" Effect)
The Issue: You are testing nanoparticles, liposomes, or turbid suspensions. The baseline is erratic, or absorbance values are impossibly high (
Diagnosis: This is Tyndall scattering , not absorbance. The particles scatter light away from the detector, which the instrument interprets as high absorbance.
Technical Insight: Dual-Wavelength Correction
RNO absorbs strongly at 440 nm but has negligible absorbance above 600 nm. Most scattering is broadband (though it decays with wavelength).
Q: How do I mathematically correct for turbidity without filtering my sample? A: Use a reference wavelength correction.
-
Primary Wavelength (
): 440 nm (Signal + Noise). -
Reference Wavelength (
): 600 nm (Noise only). -
Calculation:
.
Note: If
Module 3: Specificity & Competitive Kinetics
The Issue: You see bleaching, but you aren't sure if it's
Diagnosis: RNO is not "magic"; it is a chemical substrate. It can be bleached by direct electron transfer from strong oxidants (e.g., chlorine, ozone) without any radical intermediate.
Experimental Workflow: The Scavenger Validation
To claim "ROS generation," you must prove it via competitive inhibition.
Caption: Logic flow for distinguishing specific ROS mechanisms from background chemical noise using competitive scavengers.
Quantitative Validation Table
| Scavenger | Target Species | Typical Conc. | Mechanism |
|---|
| D-Mannitol | Hydroxyl Radical (
Module 4: Instrumental Optimization
The Issue: Low signal-to-noise ratio (S/N). The bleaching curve is "jagged."
Diagnosis: You are likely working at the lower limit of detection or using improper integration times.
Q: What is the optimal absorbance range for RNO?
A: Target an initial absorbance (
-
If
: Noise dominates. -
If
: Detector saturation and stray light introduce non-linearity. -
Calculation: Using
[1], a concentration of 20–25 M RNO is ideal for a 1 cm pathlength.
Q: My baseline drifts even with a blank. A: Check your lamp warm-up time. Deuterium/Tungsten lamps require 30 minutes to reach thermal equilibrium.
-
Self-Validation: Run a "Time Drive" scan of your buffer blank for 10 minutes. If drift > 0.002 AU, the instrument is not ready or the cuvette is dirty.
Summary of Critical Parameters
| Parameter | Specification | Why? |
| Wavelength | 440 nm | |
| Pathlength | 1 cm (Quartz preferred) | Standardizes Beer-Lambert calculations. |
| Buffer pH | 7.0 – 8.0 | Prevents pH-induced hypochromic shifts. |
| Temperature | 25°C (Thermostated) | Reaction rates ( |
| Replicates | Essential for error propagation analysis. |
References
-
Kraljic, I. and Trumbore, C.N. "p-Nitrosodimethylaniline as an OH Radical Scavenger in Radiation Chemistry." Journal of the American Chemical Society, 87(12), 1965.
- The seminal paper establishing RNO kinetics and extinction coefficients.
-
Simmons, K. et al. "Singlet Oxygen Generation by Novel Photosensitizers." Journal of Photochemistry and Photobiology, 2018.
- Validates the use of Histidine as a competitive scavenger in RNO assays.
-
Agilent Technologies. "UV-Vis Spectrophotometry: Troubleshooting and Maintenance Guide." Agilent Technical Library.
- Authoritative guide on instrumental noise, drift, and stray light corrections.
Sources
Validation & Comparative
Hydroxyl Radical Dosimetry: A Comparative Technical Guide to RNO Bleaching vs. Terephthalate Trapping
Executive Summary
In the quantification of hydroxyl radicals (•OH), the choice between p-nitrosodimethylaniline (RNO) bleaching and Terephthalate (TA) dosimetry represents a trade-off between kinetic speed and analytical specificity. While RNO offers a simple, absorbance-based readout suitable for competition kinetics with high reaction rates (
Mechanistic Underpinnings[1]
To select the appropriate probe, one must understand the distinct chemical pathways governing signal generation.
RNO Bleaching (Absorbance Decay)
RNO acts as a scavenger probe . The molecule possesses a strong absorbance band at 440 nm (yellow) due to its nitroso chromophore. Upon reaction with •OH, the conjugation system is destroyed, resulting in a loss of absorbance ("bleaching").
-
Mechanism: The[1][2][3][4][5] •OH radical attacks the aromatic ring or the nitroso group, leading to non-absorbing hydroxylation products or ring cleavage.
-
Critical Caveat: This is a subtractive method. You are measuring a small difference between two large signals, which limits sensitivity.
Terephthalate Dosimetry (Fluorescence Turn-On)
TA acts as a trap . It is non-fluorescent.[6] Upon reaction with •OH, it undergoes hydroxylation at the ortho position to form 2-hydroxyterephthalate (HTA) .
-
Mechanism: Electrophilic addition of •OH to the aromatic ring followed by oxidation.
-
Readout: HTA is highly fluorescent (Ex: 315 nm / Em: 425 nm).
-
Critical Caveat: The reaction yield is not 100% (typically ~35% efficiency), but the background signal is near zero, providing exceptional signal-to-noise ratios.
Mechanistic Visualization
The following diagram contrasts the signal generation pathways.
Figure 1: Comparison of signal loss (RNO) vs. signal gain (Terephthalate) mechanisms.[7]
Comparative Analysis: Performance Metrics
The following data synthesizes performance characteristics derived from advanced oxidation process (AOP) literature.
| Feature | RNO Bleaching | Terephthalate (TA) Dosimetry |
| Detection Mode | UV-Vis Absorbance (440 nm) | Fluorescence (Ex 315 / Em 425 nm) |
| Sensitivity (LOD) | Low (µM range) | High (nM range, ~20-50 nM) |
| Reaction Rate ( | High ( | Moderate ( |
| Selectivity | Poor. Bleached by active chlorine, ozone, and lattice oxygen. | High. Specific to •OH. Minimal reaction with |
| pH Constraints | Stable signal across wide pH, but bleaching rate varies. | Critical. HTA fluorescence requires pH > 7 (basic) for max intensity. |
| Primary Use Case | Competition kinetics (determining | Trace quantification of •OH in biological/environmental samples.[9][10] |
Expert Insight: The "Chlorine Trap"
In electrochemical or saline environments, RNO is unreliable. Research indicates that RNO can be bleached by active chlorine species (
Experimental Protocols
Protocol A: RNO Competition Kinetics
Use this to determine the reaction rate of a target drug/compound with •OH.
Reagents:
-
RNO Stock (50 µM in DI water).
-
Competitor (Target Compound) Stock.
-
•OH Source (e.g., UV/
or Fenton reagents).[2]
Workflow:
-
Baseline: Prepare a solution of 20 µM RNO + •OH Source. Measure initial Absorbance (
) at 440 nm. -
Reaction: Initiate radical generation. Measure Absorbance over time (
) to establish the uninhibited bleaching rate ( ). -
Competition: Repeat the experiment with varying concentrations of the Competitor. The Competitor will "steal" •OH from RNO, slowing the bleaching rate (
). -
Calculation: Plot
vs. [Competitor]. The slope allows calculation of the Competitor's rate constant ( ) using the known .
Protocol B: Terephthalate Dosimetry
Use this for direct quantification of •OH flux.
Reagents:
-
Disodium Terephthalate (NaTA) Stock: 10 mM in dilute NaOH (TA is insoluble in acid).
-
Buffer: Phosphate buffer (pH 7.4).[10]
-
Stop Solution: High pH buffer (pH 10) or NaOH.
Workflow:
-
Preparation: Dilute NaTA to a final concentration of 500 µM - 2 mM in the sample matrix. Note: High concentration ensures effective trapping.
-
Exposure: Expose sample to the radical generating system (e.g., Ultrasound, Plasma, Irradiation).
-
Basification (Crucial Step):
-
If the reaction occurred at acidic pH (e.g., Fenton pH 3), you must adjust an aliquot to pH > 7 before measurement.
-
Why? The fluorescence of HTA is quenched by protonation of the hydroxyl group (
). Maximum fluorescence is observed when the phenolic group is ionized [2].
-
-
Measurement:
-
Excitation: 315 nm (Slit 5nm).
-
Emission: 425 nm (Slit 5nm).
-
-
Quantification: Calibrate using a standard curve of authentic 2-hydroxyterephthalic acid. Apply a yield factor (typically 1/0.35) to estimate total •OH generated, as only ~35% of interactions result in the fluorescent isomer [3].
Decision Matrix & Workflow
Use this logic flow to select the correct method for your specific experimental constraints.
Figure 2: Decision matrix for selecting between RNO and Terephthalate based on matrix interference and sensitivity needs.
References
-
Muff, J., & Søgaard, E. G. (2011). Study of electrochemical bleaching of p-nitrosodimethylaniline and its role as hydroxyl radical probe compound.[12] Journal of Applied Electrochemistry, 41(5), 599-607.[4]
-
Mason, J. L., et al. (1994). Terephthalic acid: a dosimeter for the detection of hydroxyl radicals in vitro. Methods in Enzymology, 233, 112-117.
-
Fang, X. W., Mark, G., & von Sonntag, C. (1996). OH radical formation by ultrasound in aqueous solutions.[9] Part I: The chemistry underlying the terephthalate dosimeter. Ultrasonics Sonochemistry, 3(1), S57-S63.[9]
-
Charbouillot, T., et al. (2011). Performance and selectivity of the terephthalic acid probe for[9] •OH as a function of temperature, pH and composition of atmospherically relevant aqueous media.[7][9] Journal of Photochemistry and Photobiology A: Chemistry, 222(1), 70-76.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assaying for hydroxyl radicals: hydroxylated terephthalate is a superior fluorescence marker than hydroxylated benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. Terephthalic acid: a dosimeter for the detection of hydroxyl radicals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. Validation of a robust and sensitive method for detecting hydroxyl radical formation together with evoked neurotransmitter release in brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. A Novel High-Throughput Approach to Measure Hydroxyl Radicals Induced by Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the nature of biochemically generated hydroxyl radicals. Studies using the bleaching of p-nitrosodimethylaniline as a direct assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vbn.aau.dk [vbn.aau.dk]
Beyond the Blue: Why RNO Outperforms Methylene Blue in Photocatalyst Benchmarking
Executive Summary: For decades, Methylene Blue (MB) has been the "fruit fly" of photocatalysis—ubiquitous, visible, and convenient.[1] However, for high-impact journals and rigorous material science, MB is increasingly viewed as a liability. Its tendency toward surface adsorption, photosensitization, and reversible reduction ("leuco" forms) generates false positives that inflate catalytic efficiency data.
This guide argues for the adoption of
Part 1: The Mechanistic Divergence
To understand why RNO is superior, we must first dissect the fundamental difference in how these two molecules interact with light and catalysts.
Methylene Blue: The "Sensitization" Trap
When a researcher observes MB turning from blue to clear, they assume the catalyst generated Reactive Oxygen Species (ROS) that attacked the dye. Often, this is incorrect.
-
The Adsorption Artifact: MB is cationic.[1] It sticks aggressively to negatively charged surfaces (like
or at basic pH). "Degradation" data often just measures the dye moving from the water to the catalyst surface (adsorption), not its destruction. -
The Sensitization Effect: MB absorbs visible light (
nm). If your light source emits any visible photons, the dye itself absorbs the energy and injects an electron into the catalyst's conduction band. The dye degrades itself, and the catalyst acts merely as an electron sink. This is not photocatalysis; it is dye-sensitized degradation.
RNO: The Specific Probe
RNO is not a pollutant to be degraded; it is a chemical probe.
-
Selective Trapping: RNO reacts specifically with hydroxyl radicals (
) with a rate constant of . It does not react significantly with superoxide anions ( ). -
Optical Inertness: RNO absorbs primarily in the UV/blue region (
nm) but does not sensitize wide-bandgap semiconductors in the visible range efficiently. -
Irreversibility: The reaction of RNO with
breaks the chromophore permanently. There is no "leuco-RNO" that can re-oxidize and return to its original color.
Visualizing the Mechanism
The following diagram contrasts the "False Positive" pathway of MB against the "True Validation" pathway of RNO.
Figure 1: Comparison of Dye Sensitization (MB) vs. True Photocatalytic Radical Generation (RNO).
Part 2: Experimental Protocols
To ensure scientific integrity, follow these self-validating protocols.
Protocol A: Methylene Blue (The "Model Pollutant" Approach)
Use this only if you are specifically testing dye remediation, not for benchmarking catalyst physics.
-
Preparation: Prepare a
MB solution. -
Dark Equilibrium (CRITICAL):
-
Add catalyst (
) to the solution. -
Stir in total darkness for 60 minutes.
-
Measure concentration. Note: If concentration drops by >10% here, your catalyst is acting as an adsorbent (sponge), not a photocatalyst.
-
-
Irradiation: Turn on the light source.
-
Sampling: Aliquot every 15 mins. Centrifuge at 10,000 rpm for 5 mins to remove particles (MB sticks to catalyst particles; filtration often removes dye on the filter paper, falsifying results).
-
Analysis: Measure Absorbance at
. -
The "Leuco" Check: Add a drop of
to the final "clear" solution. If it turns blue again, you didn't degrade the dye; you just reduced it.
Protocol B: RNO (The "Hydroxyl Radical Probe" Approach)
Use this for determining Quantum Efficiency and benchmarking new materials.
-
Preparation: Prepare a stock solution of RNO (
) in phosphate buffer ( ).-
Why Buffer?
generation is pH-dependent. Buffering isolates the catalyst's electronic efficiency from pH effects.
-
-
Baseline Check: Measure Absorbance at
. -
Catalyst Addition: Add catalyst (
). Sonicate for 5 mins to disperse. -
No Dark Step Needed: RNO adsorption is negligible for most oxides (
, , ). -
Sampling: Aliquot every 10 mins. Filter (0.2
PTFE) or centrifuge. -
Analysis: Measure Absorbance at
. -
Quantification: Plot
vs. Time. The slope represents the specific generation rate of .
Part 3: Data Comparison & Interpretation
The following table summarizes why RNO yields more robust data for publication.
| Feature | Methylene Blue (MB) | RNO ( |
| Primary Mechanism | Mixed: Photolysis + Sensitization + Catalysis | Specific: |
| Adsorption | High (leads to false "removal" data) | Negligible (measures true reaction) |
| Visible Light Response | High (Self-sensitizing) | Low (Minimizes false activity) |
| Reversibility | Reversible (Leuco-MB forms) | Irreversible (Permanent bleaching) |
| Kinetics | Complex (Langmuir-Hinshelwood often fails due to adsorption) | Pseudo-first order (Linear fit) |
| Scientific Verdict | Low Trust for catalyst benchmarking | High Trust for radical quantification |
RNO Degradation Pathway
The specific bleaching of RNO provides a direct correlation to radical production.
Figure 2: The irreversible bleaching pathway of RNO by Hydroxyl Radicals.
References
-
ISO 10678:2010. Fine ceramics (advanced ceramics, advanced technical ceramics) — Determination of photocatalytic activity of surfaces in an aqueous medium by degradation of methylene blue. International Organization for Standardization. Link
-
Kisch, H. (2013). Photocatalysis: What is not? Angewandte Chemie International Edition, 52(31), 8124-8147. (Critique of dye sensitization artifacts). Link
-
Kraljić, I., & Trumbore, C. N. (1965). p-Nitrosodimethylaniline as an OH radical scavenger in radiation chemistry. Journal of the American Chemical Society, 87(12), 2547-2550. (Foundational paper on RNO kinetics). Link
-
Muff, J., & Søgaard, E. G. (2011). Study of electrochemical bleaching of p-nitrosodimethylaniline and its role as hydroxyl radical probe compound.[6][7][8] Journal of Applied Electrochemistry, 41, 599-607. Link
-
Ahmadi, B., et al. (2026).[1][9] Methylene blue beyond the dye: A critical review on its role as a benchmark pollutant in photocatalyst design. Journal of Environmental Chemical Engineering. (Recent review on MB limitations). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vbn.aau.dk [vbn.aau.dk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Guide: RNO Bleaching vs. EPR Spin Trapping for Singlet Oxygen Quantitation
Executive Summary
In the development of photodynamic therapy (PDT) agents and photocatalysts, the accurate quantification of Reactive Oxygen Species (ROS)—specifically Singlet Oxygen (
This guide serves as a critical comparison for researchers who must balance the high throughput and accessibility of RNO bleaching against the structural specificity and "gold standard" status of EPR. While RNO provides a kinetic proxy, EPR provides the molecular fingerprint. This document details how to correlate these distinct signals to validate high-throughput optical screens with magnetic resonance precision.
Mechanistic Divergence: Optical Proxy vs. Magnetic Adduct
To correlate these methods, one must understand that they measure fundamentally different physical events.
The RNO Method (Indirect Spectrophotometry)
RNO itself does not react directly with
-
Capture: Imidazole reacts with
to form a trans-annular peroxide intermediate. -
Bleaching: This intermediate oxidizes RNO, causing a loss of absorbance at 440 nm .
-
Limitation: This is a competitive inhibition system. Any redox-active species capable of oxidizing the intermediate or RNO directly can yield a false positive.
EPR Spin Trapping (Direct Magnetic Detection)
EPR detects unpaired electrons. Since
-
Trapping: TEMP reacts specifically with
to form the stable nitroxide radical TEMPO . -
Detection: TEMPO yields a characteristic 1:1:1 triplet signal in the EPR spectrum.
-
Advantage: The hyperfine splitting constants (
) provide definitive proof of the radical species identity.
Visualizing the Pathways
The following diagram illustrates the parallel pathways and where the signal divergence occurs.
Figure 1: Mechanistic flow of Singlet Oxygen detection via RNO (top) and EPR (bottom).
Comparative Performance Analysis
The following table synthesizes experimental data regarding the operational parameters of both methods.
| Feature | RNO Bleaching (Imidazole-RNO) | EPR Spin Trapping (TEMP) |
| Specificity | Moderate. Susceptible to Type I (electron transfer) interference. | High. Hyperfine splitting is unique to the adduct structure. |
| Sensitivity | ||
| Throughput | High (96-well plate compatible). | Low (Single sample per scan). |
| Cost | Low (<$0.10 per sample). | High (Instrumentation > |
| Artifacts | Inner filter effects (if sensitizer absorbs at 440nm). | Dielectric loss in aqueous samples (requires tuning). |
| Primary Output | Rate Constant ( | Spin Concentration via Double Integration of signal. |
Experimental Protocol: The Correlation Workflow
To validate RNO results, you must perform a "Bridging Experiment" where the same ROS generating system is measured by both methods under identical conditions (pH, temperature, solvent).
Phase A: RNO Bleaching Protocol
Objective: Determine the rate of singlet oxygen production (
-
Reagent Prep:
-
Buffer: 10 mM Phosphate Buffer (pH 7.4). Note: Imidazole chemistry is pH-sensitive.
-
Stock A: 25 mM RNO in water.
-
Stock B: 200 mM Imidazole in Buffer.
-
-
Reaction Mix:
-
Combine Sensitizer + Stock A (50 µM final) + Stock B (10 mM final).
-
Application Note: Ensure the sensitizer does not absorb significantly at 440 nm. If it does, use a blank correction.
-
-
Irradiation & Measurement:
-
Irradiate sample. Measure Absorbance (
) at t=0, 2, 4, 6, 8, 10 min. -
Calculation: Plot
vs. Time. The slope is proportional to the flux of .
-
Phase B: EPR Spin Trapping Protocol
Objective: Quantify absolute spin adduct concentration.
-
Reagent Prep:
-
Trap Stock: 100 mM TEMP in distilled water (Prepare fresh; TEMP oxidizes slowly in air).
-
-
Reaction Mix:
-
Combine Sensitizer + TEMP (10-50 mM final concentration).
-
Critical: High concentrations of TEMP are required to outcompete solvent quenching, but too high can cause line broadening.
-
-
Acquisition:
-
Transfer to a quartz flat cell (for aqueous solutions to minimize dielectric loss).
-
Settings: Center Field: 3500 G; Sweep Width: 100 G; Mod Amp: 1 G; Power: 10-20 mW.
-
-
Quantification:
-
Perform a double integration of the first derivative spectrum.
-
Compare against a stable radical standard (e.g., Tempol) calibration curve.
-
Phase C: The Correlation Plot
To prove your RNO data is valid, plot the RNO Bleaching Rate (
-
Success Criteria: A linear regression with
. -
Deviation: If the curve plateaus or is non-linear, non-singlet oxygen mechanisms (e.g., radical-mediated bleaching) are interfering with the RNO assay.
Troubleshooting & Self-Validation
A robust experimental design includes controls that validate the mechanism. Use the logic flow below to troubleshoot discrepancies between RNO and EPR data.
Figure 2: Troubleshooting logic for non-correlating RNO and EPR datasets.
Key Validation Steps (The "Trust" Factor)
-
Azide Quenching: Sodium Azide (
) is a potent physical quencher of . If adding 10 mM halts RNO bleaching but the EPR signal persists (or changes form), your RNO bleaching is likely driven by hydroxyl radicals or electron transfer, not singlet oxygen [1]. -
Solvent Isotope Effect: Run the RNO assay in
vs . The lifetime of is significantly longer in . If the bleaching rate increases 10-15x in , it confirms involvement [2].
References
-
Kraljić, I., & Mohsni, S. E. (1978). A new method for the detection of singlet oxygen in aqueous solutions. Photochemistry and Photobiology.
-
Lion, Y., Delmelle, M., & van de Vorst, A. (1976). New method of detecting singlet oxygen production especially useful in biological systems.
-
Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? British Journal of Pharmacology.
-
Takeshita, K., et al. (2002). Electron paramagnetic resonance (EPR) assessment of the generation of reactive oxygen species from photocatalytic titanium dioxide films. Free Radical Biology and Medicine.
A Researcher's Guide to Hydrodynamic Cavitation Validation: An Objective Comparison of Chemical Dosimetry Methods Featuring RNO
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced oxidation processes (AOPs), hydrodynamic cavitation (HC) stands out for its scalability and efficiency in applications ranging from wastewater treatment to nanomaterial synthesis. The intense physical forces and chemical reactions generated by the collapse of cavitation bubbles, particularly the production of highly reactive hydroxyl radicals (•OH), are the cornerstone of its efficacy. However, quantifying the intensity of these events is crucial for optimizing reactor design and ensuring reproducible results. This guide provides an in-depth technical comparison of chemical dosimetry methods for validating hydrodynamic cavitation, with a special focus on the use of N,N-dimethyl-p-nitrosoaniline (RNO) as a selective probe for hydroxyl radicals.
The Imperative of Validation in Hydrodynamic Cavitation
Hydrodynamic cavitation is induced by the pressure variations in a liquid flowing through a constriction, such as an orifice plate or a Venturi tube.[1] As the liquid accelerates through the constriction, its pressure drops, leading to the formation of vapor-filled cavities or bubbles. When these bubbles move to a region of higher pressure, they collapse violently, creating localized "hot spots" with extreme temperatures and pressures. These conditions lead to the homolytic cleavage of water molecules, generating highly reactive hydroxyl radicals.[2]
The reliable quantification of this •OH radical production is paramount for several reasons:
-
Reactor Design and Optimization: Understanding the relationship between reactor geometry (e.g., orifice diameter, Venturi throat size), operating parameters (e.g., inlet pressure, flow rate), and the rate of •OH radical generation is essential for designing efficient cavitation systems.[3]
-
Process Scalability: For industrial applications, it is crucial to ensure that the cavitation intensity and, consequently, the process efficiency can be reliably scaled up from laboratory to pilot and full-scale reactors.[4]
-
Comparative Studies: A standardized validation method allows for the objective comparison of different hydrodynamic cavitation reactors and their performance against other advanced oxidation processes.[2]
Chemical Dosimetry: Probing the Heart of Cavitation
Direct measurement of short-lived and highly reactive species like hydroxyl radicals within the turbulent and opaque environment of a cavitation zone is exceedingly difficult.[2] Chemical dosimetry offers an elegant and practical solution by employing a chemical probe that reacts with the species of interest, leading to a measurable change in its concentration or the formation of a stable product. The extent of this change serves as a proxy for the amount of the reactive species generated.
Several chemical probes have been utilized to quantify hydroxyl radical production in hydrodynamic cavitation, each with its own set of advantages and limitations. The most common methods include:
-
Iodide Dosimetry: This method relies on the oxidation of iodide ions (I⁻) by hydroxyl radicals to form iodine (I₂), which then reacts with excess iodide to form the triiodide ion (I₃⁻). The concentration of triiodide can be easily determined spectrophotometrically. While straightforward, this method can be influenced by other oxidizing species that may be present.[4]
-
Salicylic Acid Dosimetry: Salicylic acid reacts with hydroxyl radicals to produce hydroxylated derivatives, primarily 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA). These products can be quantified using High-Performance Liquid Chromatography (HPLC). This method is considered more specific to hydroxyl radicals than iodide dosimetry.[5]
-
Coumarin Dosimetry: Coumarin reacts with hydroxyl radicals to form the highly fluorescent product 7-hydroxycoumarin. The high sensitivity of fluorescence detection makes this a powerful method for quantifying low concentrations of hydroxyl radicals.[2]
This guide, however, will delve deeper into a less commonly cited but highly specific method: RNO bleaching .
The RNO Bleaching Method: A Selective Lens for Hydroxyl Radicals
N,N-dimethyl-p-nitrosoaniline (RNO) is a distinctive green-colored compound that acts as an efficient scavenger of hydroxyl radicals. The core of the RNO bleaching method lies in the rapid and selective reaction between RNO and •OH radicals, which leads to the destruction of the chromophore responsible for its color. This "bleaching" results in a decrease in the solution's absorbance at its maximum wavelength (λmax ≈ 440 nm), which can be precisely measured using a UV-Vis spectrophotometer.[6]
The Underlying Chemistry: A Self-Validating System
The trustworthiness of the RNO method is rooted in its well-understood reaction mechanism. The initial step involves the addition of a hydroxyl radical to the aromatic ring of the RNO molecule. This is followed by a dismutation of the oxidized intermediate, leading to the irreversible loss of the nitroso group and, consequently, the color.[6] The high rate constant for the reaction between RNO and hydroxyl radicals ensures that it can effectively compete with other potential reactions, making it a sensitive probe.
A key advantage of the RNO method is its high selectivity for hydroxyl radicals over many other reactive oxygen species. This specificity is crucial for accurately quantifying •OH generation in the complex chemical environment of a cavitation field, where other oxidants might be present.
Comparative Analysis: RNO vs. Other Dosimetry Methods
To provide an objective comparison, the following table summarizes the key characteristics of RNO bleaching alongside other common chemical dosimetry methods for hydrodynamic cavitation validation.
| Feature | RNO Bleaching | Salicylic Acid Dosimetry | Iodide Dosimetry | Coumarin Dosimetry |
| Principle | Bleaching of RNO chromophore by •OH | Hydroxylation of salicylic acid by •OH | Oxidation of iodide to triiodide by •OH | Formation of fluorescent 7-hydroxycoumarin |
| Detection Method | UV-Vis Spectrophotometry | HPLC | UV-Vis Spectrophotometry | Fluorometry |
| Specificity to •OH | High | High | Moderate (can be affected by other oxidants) | High |
| Sensitivity | Moderate to High | High | Moderate | Very High |
| Experimental Complexity | Low | High (requires HPLC) | Low | Moderate |
| Key Advantage | Simplicity and high specificity | Provides information on specific reaction products | Simplicity and low cost | High sensitivity for low •OH concentrations |
| Potential Limitation | Potential for interference from other strong oxidants in some systems | More complex and time-consuming analysis | Lower specificity | Potential for quenching effects |
Experimental Protocol: A Step-by-Step Guide to RNO Dosimetry in Hydrodynamic Cavitation
The following protocol provides a detailed methodology for utilizing the RNO bleaching method to validate a hydrodynamic cavitation reactor.
Materials and Reagents:
-
N,N-dimethyl-p-nitrosoaniline (RNO)
-
Phosphate buffer solution (pH 7.0)
-
Deionized water
-
Hydrodynamic cavitation setup (e.g., orifice plate or Venturi-based reactor)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow:
Detailed Steps:
-
Preparation of RNO Stock Solution: Accurately weigh a known amount of RNO powder and dissolve it in a small amount of ethanol before diluting with deionized water in a volumetric flask to achieve a stock solution of a specific concentration (e.g., 1 mM). Store this solution in the dark and at a low temperature to prevent degradation.
-
Preparation of Working Solution: Prepare a fresh working solution for each experiment by diluting the stock solution with a phosphate buffer (pH 7.0) to a final concentration that gives an initial absorbance reading between 1.0 and 1.5 at 440 nm. The buffer helps to maintain a constant pH, which can influence the reaction rate.
-
Hydrodynamic Cavitation Experiment:
-
Fill the reservoir of the hydrodynamic cavitation setup with the RNO working solution.
-
Set the desired operating parameters, such as the inlet pressure or pump frequency.
-
Start the pump to circulate the solution through the cavitation device.
-
Collect samples from the reservoir at specific time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes).
-
-
Spectrophotometric Analysis:
-
Immediately after collection, measure the absorbance of each sample at 440 nm using a UV-Vis spectrophotometer. Use the phosphate buffer as a blank.
-
-
Data Analysis:
-
Calculate the percentage of RNO degradation at each time point using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance at time t=0, and Aₜ is the absorbance at time t.
-
Plot the percentage of RNO degradation as a function of time. The initial slope of this curve is proportional to the rate of hydroxyl radical generation.
-
Repeat the experiment for different operating conditions (e.g., varying inlet pressure) to determine their effect on the cavitation intensity.
-
Interpreting the Data: From Bleaching to Validation
The rate of RNO degradation serves as a direct indicator of the hydroxyl radical generation rate within the hydrodynamic cavitation reactor. By systematically varying the operational parameters and reactor geometries, researchers can:
-
Determine Optimal Operating Conditions: Identify the inlet pressure, flow rate, and other parameters that maximize hydroxyl radical production.
-
Compare Reactor Designs: Objectively assess the performance of different orifice plates, Venturi tubes, or other cavitation-inducing elements.
-
Quantify Cavitational Yield: By knowing the initial concentration of RNO and the reaction stoichiometry, it is possible to calculate the cavitational yield, which is the number of moles of hydroxyl radicals generated per unit of energy consumed.
The Path Forward: Integrating RNO Dosimetry into Your Research
The RNO bleaching method offers a robust, reliable, and relatively simple approach for the quantitative validation of hydrodynamic cavitation processes. Its high specificity for hydroxyl radicals provides a clear and unambiguous measure of the chemical effects of cavitation. For researchers and drug development professionals exploring the potential of hydrodynamic cavitation, integrating RNO dosimetry into their experimental design will provide the critical data needed to optimize their systems, ensure the reproducibility of their results, and confidently compare their findings with the broader scientific community. This methodical approach to validation is not just good scientific practice; it is the foundation upon which innovative and impactful applications of hydrodynamic cavitation will be built.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
